Sodium ionophore VIII
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H84O12/c1-3-5-7-9-11-13-15-17-19-21-23-45(24-22-20-18-16-14-12-10-8-6-4-2,43(46)56-39-41-37-52-31-29-48-25-27-50-33-35-54-41)44(47)57-40-42-38-53-32-30-49-26-28-51-34-36-55-42/h41-42H,3-40H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDPQSWXOQEQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)(C(=O)OCC1COCCOCCOCCO1)C(=O)OCC2COCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H84O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392841 | |
| Record name | Sodium ionophore VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
817.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174752-42-2 | |
| Record name | Sodium ionophore VIII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Sodium Ionophore VIII (ETH 4120)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Ionophore VIII, also known as ETH 4120, is a synthetic, neutral ionophore with a high selectivity for sodium ions (Na⁺). Its primary and well-documented application is as the active component in sodium-selective electrodes for the potentiometric determination of sodium ion concentration in aqueous solutions. This guide provides a comprehensive overview of the available technical information regarding this compound, including its mechanism of action, physicochemical properties, and its principal application. Due to a lack of publicly available research, this guide will also highlight areas where further investigation is required, particularly concerning its biological effects and potential therapeutic applications.
Core Mechanism of Action
This compound functions as a carrier ionophore . This mechanism involves the encapsulation of a sodium ion, facilitating its transport across lipophilic barriers such as biological membranes or the polymeric membranes of ion-selective electrodes.[1][2] The process can be broken down into the following key steps:
-
Complexation: At the membrane interface, the ionophore, which possesses a lipophilic exterior and a hydrophilic interior, selectively binds a sodium ion. This binding is a reversible process.
-
Translocation: The resulting ionophore-ion complex, being lipid-soluble, diffuses across the hydrophobic membrane.
-
Decomplexation: On the opposite side of the membrane, the ionophore releases the sodium ion.
-
Return: The free ionophore then diffuses back to the original interface to transport another ion.
This carrier mechanism is distinct from channel-forming ionophores, which create a continuous pore through the membrane.[2]
Signaling Pathway and Experimental Workflow
Currently, there is no specific information available in the scientific literature detailing the direct effects of this compound on intracellular signaling pathways. The primary biological effect of sodium ionophores, in general, is the dissipation of the sodium ion gradient across cellular membranes.[1][2] An artificially increased intracellular sodium concentration can, in turn, affect various cellular processes. For instance, in cardiomyocytes, elevated intracellular Na⁺ can influence the activities of ion channels and transporters such as the Na⁺-Ca²⁺ exchanger and the Na⁺-K⁺ pump, potentially leading to altered action potentials.[3] However, specific studies on this compound's impact on such pathways are lacking.
The following diagram illustrates the general mechanism of a carrier ionophore like this compound.
Quantitative Data
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate | [4] |
| Synonyms | ETH 4120, this compound | [4] |
| CAS Number | 174752-42-2 | [4] |
| Molecular Formula | C₄₅H₈₄O₁₂ | [4] |
| Molecular Weight | 817.1 g/mol | [4] |
| XLogP3 | 11.1 | [4] |
Note: The high XLogP3 value indicates a high degree of lipophilicity, which is a key characteristic for an effective ionophore that needs to operate within a lipid membrane environment.
Experimental Protocols
The most well-defined experimental protocol involving this compound is its use in the fabrication of sodium-selective electrodes.
Preparation of a Sodium-Selective Electrode Membrane
This protocol describes the general steps for preparing a PVC-based ion-selective membrane. The exact ratios of components may be optimized for specific applications.
Materials:
-
This compound (ETH 4120)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-Nitrophenyl octyl ether)
-
Lipophilic salt/ionic additive (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
Solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
Dissolution of Components: In a glass vial, dissolve a precise weight of PVC, the plasticizer, this compound, and the lipophilic salt in a minimal amount of THF. A typical composition might be around 30% PVC, 60-65% plasticizer, 1-5% ionophore, and <1% lipophilic salt by weight.
-
Homogenization: Thoroughly mix the components until a homogenous, viscous solution (often referred to as a "cocktail") is formed.
-
Membrane Casting: Cast the solution onto a clean, flat glass plate or into a casting ring to a controlled thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment. This process can take 24-48 hours.
-
Membrane Conditioning: Once the membrane is formed and has been cut to the desired size for an electrode body, it is typically conditioned by soaking in a standard sodium chloride solution (e.g., 0.01 M NaCl) for several hours.[5]
The following diagram outlines the workflow for fabricating an ion-selective electrode.
Conclusion and Future Directions
This compound is a highly effective and selective sodium carrier, primarily utilized in the field of analytical chemistry for the construction of ion-selective electrodes. Its mechanism of action is well-understood as a carrier-mediated transport process. However, there is a notable absence of research into its biological effects. For drug development professionals and researchers in the life sciences, this presents both a challenge and an opportunity. Future research should focus on:
-
Determining Quantitative Ion-Binding Characteristics: Systematic studies to determine the binding and dissociation constants for sodium and other key physiological cations would provide a more complete picture of its selectivity and potential for in vivo applications.
-
Investigating Cellular Effects: Research into how this compound affects cell viability, membrane potential, and specific intracellular signaling pathways in various cell types is needed to understand its potential as a research tool or therapeutic agent.
-
Exploring Novel Applications: Beyond its use in sensors, the ability of this ionophore to manipulate sodium gradients could be explored in contexts such as antimicrobial research or the study of diseases related to ion channel dysfunction.
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Sodium Ionophore VIII: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ionophore VIII, chemically known as Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate, is a synthetic ionophore with a high selectivity for sodium ions (Na⁺).[1] Its molecular structure features two 12-crown-4 ether moieties linked by a didodecylmalonate bridge. This structural arrangement creates a three-dimensional cavity that is highly complementary to the ionic radius of sodium, enabling it to selectively bind and transport Na⁺ across lipid membranes.[2][3] Primarily utilized in the field of analytical chemistry, this compound is a key component in the fabrication of sodium-selective electrodes for the potentiometric determination of sodium ion concentrations in various samples.[2]
Chemical Properties of this compound [1]
| Property | Value |
| CAS Number | 174752-42-2 |
| Molecular Formula | C₄₅H₈₄O₁₂ |
| Molecular Weight | 817.14 g/mol |
| IUPAC Name | Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate |
Discovery
The design and synthesis of the class of bis-crown ether ionophores, which includes this compound, were first reported by Suzuki and his collaborators in a 1996 publication in Analytical Chemistry. While the full text of this seminal paper could not be accessed for this review, its citation in commercial product literature for this compound indicates it as the foundational work describing the synthesis and ion-selective properties of these compounds. The research focused on developing highly selective sodium ionophores for use in ion-selective electrodes.
Synthesis
While the specific, detailed experimental protocol for the synthesis of this compound from the original publication by Suzuki et al. could not be retrieved, a representative synthesis can be inferred from the general knowledge of crown ether chemistry and the synthesis of similar malonate-bridged bis-crown ethers. The synthesis would likely involve a two-step process: first, the synthesis of the substituted malonate, followed by the esterification with the hydroxymethyl-substituted crown ether.
Representative Synthesis of a Malonate-Bridged Bis-Crown Ether
A plausible synthetic route would involve the reaction of 2-hydroxymethyl-12-crown-4 with a dialkylated malonic acid derivative, such as 2,2-didodecylmalonyl dichloride, in the presence of a base to facilitate the esterification.
Step 1: Synthesis of 2,2-didodecylmalonyl dichloride
Diethyl malonate can be dialkylated using two equivalents of dodecyl bromide in the presence of a strong base like sodium ethoxide. The resulting diethyl 2,2-didodecylmalonate is then hydrolyzed to 2,2-didodecylmalonic acid, which is subsequently converted to the acyl chloride with a chlorinating agent like thionyl chloride.
Step 2: Esterification with 2-hydroxymethyl-12-crown-4
Two equivalents of 2-hydroxymethyl-12-crown-4 are then reacted with one equivalent of 2,2-didodecylmalonyl dichloride in an aprotic solvent with a non-nucleophilic base, such as pyridine, to yield the final product, this compound.
Caption: Representative synthesis workflow for this compound.
Quantitative Data: Ion Selectivity
The primary application of this compound is in ion-selective electrodes, where its performance is dictated by its selectivity for sodium ions over other cations. The potentiometric selectivity coefficient, KpotNa,M, is a measure of this preference. While specific data for this compound from its original publication is unavailable, data for a closely related and commercially available sodium ionophore, Bis[(12-crown-4)methyl] 2-dodecyl-2-methylmalonate, provides a strong indication of its performance.
Potentiometric Selectivity Coefficients (log KpotNa,M) for a Similar Sodium Ionophore [2]
| Interfering Ion (M) | log KpotNa,M |
| K⁺ | -2.0 |
| Rb⁺ | -2.2 |
| Cs⁺ | -2.5 |
| NH₄⁺ | -2.3 |
| Li⁺ | -2.8 |
| Ca²⁺ | -3.5 |
| Mg²⁺ | -3.6 |
| H⁺ | -4.0 |
Note: Data for Bis[(12-crown-4)methyl] 2-dodecyl-2-methylmalonate in a PVC membrane with o-nitrophenyl octyl ether as a plasticizer. Lower values indicate higher selectivity for Na⁺ over the interfering ion.
Experimental Protocols
Fabrication of a Sodium-Selective PVC Membrane Electrode
This protocol describes the preparation of a polyvinyl chloride (PVC) membrane electrode incorporating this compound for the measurement of sodium ion activity.
Materials:
-
This compound
-
High molecular weight polyvinyl chloride (PVC)
-
Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
-
Tetrahydrofuran (THF), freshly distilled
Procedure:
-
Membrane Cocktail Preparation:
-
In a glass vial, dissolve this compound (1-2 wt%), PVC (approx. 33 wt%), the plasticizer (approx. 65 wt%), and the lipophilic salt (0.1-0.5 wt%) in a minimal amount of THF.
-
Ensure all components are fully dissolved to form a homogeneous solution.
-
-
Membrane Casting:
-
Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.
-
Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours to form a transparent, flexible membrane.
-
-
Electrode Assembly:
-
Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disc into an electrode body (e.g., Philips IS-561).
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
-
Conditioning:
-
Condition the assembled electrode by soaking it in a 0.01 M NaCl solution for at least 2 hours before use.
-
Mechanism of Action
This compound functions as a carrier-type ionophore.[3] Its lipophilic exterior allows it to dissolve in and traverse lipid membranes, while its polar interior, formed by the oxygen atoms of the crown ether rings, provides a binding site for the sodium ion. The transport mechanism involves the following steps:
-
Complexation: At the membrane-aqueous interface, the ionophore selectively binds a sodium ion from the aqueous phase, shedding its hydration shell.
-
Translocation: The ionophore-ion complex, being lipid-soluble, diffuses across the lipid bilayer.
-
Decomplexation: At the other side of the membrane, the sodium ion is released into the aqueous phase.
-
Return: The free ionophore then diffuses back to the original interface to repeat the cycle.
This process facilitates the transport of sodium ions down their electrochemical gradient.
Caption: General mechanism of a carrier-type ionophore like this compound.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Its primary and thus far only documented application is in the field of chemical sensing. Like other ionophores, if introduced into a biological system, it would be expected to disrupt sodium ion gradients across cell membranes, which could have cytotoxic effects.[3] However, no studies detailing such effects or any potential therapeutic applications for this compound have been found.
Conclusion
This compound is a highly effective and selective sodium ionophore that has found a niche but important application in the construction of ion-selective electrodes. Its design, based on a bis-12-crown-4 structure, provides excellent selectivity for sodium ions, making it a valuable tool for analytical chemists. While its synthesis is based on established chemical principles, the lack of readily available starting materials for the malonate bridge has led to the development of alternative, more easily synthesized bis-crown ether ionophores. To date, the exploration of this compound has been confined to its role in chemical sensing, with no reported investigations into its biological activities or potential as a pharmacological agent. Further research would be necessary to elucidate any such properties.
References
Sodium Ionophore VIII: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Sodium Ionophore VIII, a crucial tool for researchers, scientists, and professionals in drug development. This document outlines its fundamental properties, experimental applications, and underlying mechanisms of action.
Core Properties of this compound
This compound is a chemical compound highly selective for sodium ions. It is primarily utilized in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of sodium ion concentrations in various biological and chemical samples. Key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 174752-42-2 | [1] |
| Molecular Weight | 817.1 g/mol | [1] |
| Molecular Formula | C45H84O12 | [1] |
Mechanism of Action
Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes.[2] The fundamental mechanism involves the ionophore reversibly binding to a specific ion, in this case, sodium, and encapsulating it within a lipophilic exterior. This complex can then traverse the lipid bilayer of a cell membrane or an artificial membrane within an ion-selective electrode, effectively shuttling the ion from one side to the other. This transport disrupts the natural ion gradient, which is a key principle in both its biological effects and its function in electrochemical sensors.
Experimental Protocols
Preparation of a Sodium-Selective Electrode Membrane
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer, such as bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyloctyl ether (o-NPOE)
-
A lipophilic salt (anionic additive), such as potassium tetrakis(p-chlorophenyl)borate (KTpClPB)
-
Tetrahydrofuran (THF), as a solvent
Procedure:
-
Dissolution: A precise weight of PVC is dissolved in a minimal amount of THF. This is followed by the addition of the plasticizer, this compound, and the lipophilic salt. The mixture is stirred until all components are fully dissolved and a homogenous "cocktail" is formed.[3][4][5][6][7]
-
Casting: The resulting solution is poured into a casting ring or a suitable container to allow for the slow evaporation of the THF. This process results in the formation of a thin, uniform, ion-selective membrane.[6]
-
Electrode Assembly: A small disc is punched from the cast membrane and incorporated into an electrode body. The electrode is then filled with an internal reference solution containing a known concentration of sodium chloride.
-
Conditioning: Before use, the electrode should be conditioned by soaking it in a standard sodium solution. This step is crucial for achieving a stable and reproducible potential.
General Composition of Ion-Selective Membranes:
A typical composition for a PVC-based ion-selective membrane is a few weight percent of the ionophore and a lipophilic salt, with the remainder of the mass being the polymer matrix and a plasticizer.[5] For instance, a membrane for a different sodium ionophore (Sodium Ionophore II) utilized 1.0 wt% ionophore, 0.1 wt% KTpClPB, 65.9 wt% DOS, and 33.0 wt% PVC.[8] This can serve as a starting point for optimization with this compound.
Biological Applications and Signaling Pathways
While the primary application of this compound is in electrochemistry, its ability to alter intracellular sodium concentrations suggests potential for biological research. Ionophores, in general, are used to study the physiological roles of ions in cellular processes.[2] An increase in intracellular sodium, facilitated by an ionophore, can impact various cellular functions and signaling cascades.
For example, studies with the sodium ionophore monensin have demonstrated effects on the electrophysiology of cardiomyocytes, including alterations in action potential duration and the activity of various ion channels and transporters.[9] Other research has shown that sodium ionophores can influence neuromuscular transmission and may have therapeutic potential in conditions like muscular dystrophy.[10] Furthermore, recent studies have highlighted the role of sodium ionophores in promoting cell proliferation and angiogenesis, which are crucial processes in wound healing.[11]
The specific signaling pathways modulated by this compound have not been extensively detailed in the available literature. However, it is plausible that, like other sodium ionophores, it could indirectly influence pathways sensitive to changes in intracellular sodium concentration and membrane potential. These could include:
-
Calcium Signaling: Alterations in intracellular sodium can affect the sodium-calcium exchanger (NCX), leading to changes in intracellular calcium levels, a ubiquitous second messenger.
-
pH Regulation: Sodium-hydrogen exchangers (NHE) are sensitive to intracellular sodium, and their modulation can impact intracellular pH.
-
Cell Viability and Proliferation: As suggested by studies on other ionophores, manipulation of intracellular sodium can impact cell cycle and survival pathways.[12]
Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Workflow and Pathway Diagrams
To visualize the processes described, the following diagrams are provided.
References
- 1. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ionophore - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. Replenishment of mitochondrial Na+ and H+ by ionophores potentiates cutaneous wound healing in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Bioactive Artificial Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of Early Studies on Sodium Ionophore VIII
Disclaimer: A comprehensive search for early academic studies detailing the initial synthesis and quantitative characterization of Sodium Ionophore VIII (CAS 174752-42-2) did not yield specific papers with potentiometric selectivity coefficients. However, information regarding its application in ion-selective electrodes (ISEs) is available through technical documents from chemical suppliers.
To fulfill the requirements of this technical guide, this document provides the known compositional data for this compound. For the purposes of illustrating quantitative data and detailed experimental methodologies, Sodium Ionophore I (ETH 227) , a well-documented and classic sodium-selective ionophore, will be used as a representative example. This approach allows for a complete guide that reflects the common practices and data presentation formats used in the field.
Introduction to Sodium Ionophores
Ionophores are lipophilic molecules that reversibly bind ions and facilitate their transport across lipid membranes.[1] Sodium-selective ionophores are crucial components in the fabrication of sensors for measuring sodium ion concentrations in a variety of matrices, including clinical, environmental, and industrial samples. This compound (Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate) is a synthetic ionophore designed for this purpose. The core function of such ionophores in a sensor is to selectively complex with Na⁺ ions, generating a potential difference across an ion-selective membrane that can be measured and correlated to the ion concentration.
Data Presentation: Selectivity of Sodium Ionophore I (ETH 227)
The performance of an ionophore is defined by its ability to selectively bind the target ion in the presence of other interfering ions. This is quantified by the potentiometric selectivity coefficient (KpotNa,M). The lower the value of the coefficient, the higher the selectivity for sodium (Na⁺) over the interfering ion (M).
The following table summarizes the selectivity coefficients for the representative Sodium Ionophore I .
Table 1: Potentiometric Selectivity Coefficients for Sodium Ionophore I (ETH 227)
| Interfering Ion (M) | Selectivity Coefficient (log KpotNa,M) |
|---|---|
| Potassium (K⁺) | -1.5 |
| Ammonium (NH₄⁺) | -1.6 |
| Magnesium (Mg²⁺) | -2.4 |
| Calcium (Ca²⁺) | 0.0 |
Data sourced from product information for a Na+-selective field-effect transistor (ISFET) utilizing Sodium Ionophore I.
Experimental Protocols
The following protocols describe the preparation of an ion-selective electrode and the method for determining its selectivity, based on common practices in early studies.
This protocol outlines the fabrication of a polymer membrane electrode, a standard format for ionophore-based sensors.
I. Recommended Membrane Composition for this compound:
While quantitative performance data from early studies is unavailable, a recommended membrane cocktail for an ISE based on this compound has been published:
-
Ionophore: 2.8 wt% this compound
-
Lipophilic Additive: 0.6 wt% Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
-
Plasticizer: 69.0 wt% 2-Nitrophenyl octyl ether (o-NPOE)
-
Polymer Matrix: 27.6 wt% Poly(vinyl chloride) (PVC), high molecular weight
II. Detailed Step-by-Step Preparation Protocol (using Sodium Ionophore I as an example):
-
Component Weighing: In a small glass vial, accurately weigh the membrane components. For a typical membrane using Sodium Ionophore I, the composition would be:
-
1.0 mg Sodium Ionophore I
-
66.0 mg Bis(1-butylpentyl) decane-1,10-diyl diglutarate (Plasticizer)
-
33.0 mg Poly(vinyl chloride) (PVC)
-
-
Dissolution: Add approximately 1.5 mL of a volatile solvent, such as tetrahydrofuran (THF), to the vial. Seal the vial and agitate gently until all components are fully dissolved, resulting in a clear, slightly viscous solution.
-
Membrane Casting: Pour the solution into a 2 cm diameter glass ring resting on a clean, flat glass plate. Cover the setup loosely to allow for slow solvent evaporation over 24-48 hours. This process yields a transparent, flexible membrane approximately 0.3 mm thick.
-
Electrode Assembly:
-
Cut a small disk (typically 5-7 mm in diameter) from the master membrane.
-
Glue the membrane disk to the polished end of a PVC electrode body using a PVC-THF slurry or a suitable adhesive.
-
Allow the adhesive to dry completely.
-
-
Filling and Conditioning:
-
Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).
-
Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.
-
Condition the assembled electrode by soaking its tip in a 0.1 M NaCl solution for at least 4 hours before use.
-
The Fixed Interference Method (FIM) is a widely accepted IUPAC-recommended procedure for evaluating the selectivity of an ISE.
-
Prepare Solutions:
-
Primary Ion Solutions: Prepare a series of standard solutions of the primary ion (NaCl) with concentrations ranging from 10⁻⁶ M to 1.0 M.
-
Mixed Solutions: For each interfering ion to be tested (e.g., KCl, CaCl₂, MgCl₂), prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M KCl) and varying concentrations of the primary ion (NaCl, from 10⁻⁶ M to 1.0 M).
-
-
Calibration Curve:
-
Immerse the conditioned Na⁺-selective electrode and a reference electrode into the standard NaCl solutions, starting from the most dilute.
-
Record the stable potential (in millivolts) for each solution.
-
Plot the potential (E) versus the logarithm of the NaCl activity (log aNa). This generates the primary calibration curve.
-
-
Interference Measurement:
-
Rinse and immerse the electrodes in the series of mixed solutions containing one of the interfering ions.
-
Record the stable potential for each solution.
-
Plot these potential values on the same graph against log aNa.
-
-
Calculate Selectivity Coefficient:
-
The intersection point of the calibration curve and the interference curve provides the activity of the primary ion (aNa) that gives the same potential response as the fixed activity of the interfering ion (aM).
-
The selectivity coefficient (KpotNa,M) is calculated using the formula: KpotNa,M = aNa / (aM)zNa/zM where zNa and zM are the charges of the sodium and interfering ions, respectively.
-
Mandatory Visualizations
The following diagrams illustrate the fundamental processes involved in the function and preparation of ionophore-based sensors.
Caption: Ionophore selectively binding and transporting Na⁺ across the membrane.
Caption: Workflow for preparing and evaluating a sodium-selective electrode.
References
In-Depth Technical Guide to the Biological Function of Sodium Ionophore VIII in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Selective Sodium Ion Transport
Sodium Ionophore VIII, also known as ETH 2120, is a synthetic, charge-neutral ionophore with a high selectivity for sodium ions (Na⁺). Its primary biological function is to facilitate the transport of Na⁺ across lipid membranes of cellular and subcellular compartments, effectively increasing the permeability of these membranes to sodium. This action is independent of endogenous cellular transport proteins. By creating a transient lipophilic complex with a sodium ion, this compound shuttles the ion across the otherwise impermeable lipid bilayer, dissipating the sodium gradient. This disruption of the carefully maintained electrochemical gradient of sodium can have profound effects on a multitude of cellular processes.
Mechanism of Action
This compound functions as a mobile carrier ionophore. Its molecular structure is designed to create a hydrophilic pocket with a high affinity for the sodium ion, while the exterior of the molecule is lipophilic. This allows the ionophore to embed within the cell membrane. The mechanism can be conceptualized in the following steps:
-
Complexation: At the membrane-extracellular fluid interface, the ionophore binds a sodium ion, forming a Na⁺-ionophore complex.
-
Translocation: The lipophilic nature of the complex allows it to diffuse across the lipid bilayer.
-
Decomplexation: At the membrane-cytosol interface, the lower intracellular sodium concentration favors the dissociation of the sodium ion from the ionophore.
-
Return: The free ionophore then diffuses back to the extracellular side of the membrane to repeat the cycle.
This process leads to a net influx of Na⁺ into the cell, down its concentration gradient.
Quantitative Data
| Property | Value/Description |
| Synonyms | ETH 2120, N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide |
| Molecular Formula | C₃₄H₅₂N₂O₄ |
| Molecular Weight | 552.79 g/mol |
| CAS Number | 81686-22-8 |
| Ion Selectivity | Highly selective for Na⁺. Precise selectivity coefficients in biological membranes are not widely published, but its use in sensitive electrodes demonstrates high selectivity over K⁺, Ca²⁺, and Mg²⁺. |
| Binding Constant | The precise binding constant for Na⁺ in a lipid bilayer environment is not well-documented in the available literature. |
| Transport Rate | The rate of Na⁺ transport is dependent on several factors, including the concentration of the ionophore, the magnitude of the Na⁺ gradient, and the composition and physical state of the lipid membrane. |
Key Biological Effects and Signaling Pathways
The primary effect of this compound is the elevation of intracellular sodium concentration ([Na⁺]i). This alteration can trigger a cascade of downstream events, impacting various signaling pathways and cellular functions.
Disruption of Cellular Bioenergetics
In prokaryotic systems, such as the bacterium Acetobacterium woodii, this compound has been shown to dissipate the sodium motive force. This disrupts chemiosmotic energy conservation, leading to a decrease in or complete abolishment of ATP synthesis.[1][2]
Figure 1: Effect of this compound on bacterial bioenergetics.
Alteration of Cardiac Myocyte Electrophysiology
In cardiomyocytes, an increase in intracellular sodium, as induced by sodium ionophores like monensin, can have significant effects on the electrophysiological properties of the cells.[3][4] These changes are complex and involve the modulation of various ion channels and transporters.
-
Sodium-Calcium Exchanger (NCX): Elevated [Na⁺]i reduces the driving force for Ca²⁺ extrusion by the NCX, and can even reverse its operation, leading to an increase in intracellular calcium ([Ca²⁺]i).
-
Sodium-Potassium Pump (Na⁺/K⁺-ATPase): An increase in [Na⁺]i stimulates the activity of the Na⁺/K⁺ pump as the cell attempts to restore its sodium gradient.
-
Voltage-Gated Ion Channels: The altered ionic environment and membrane potential can modulate the activity of voltage-gated sodium, potassium, and calcium channels, affecting the action potential duration and shape.
Figure 2: Signaling consequences of increased [Na⁺]i in cardiomyocytes.
Experimental Protocols
General Protocol for Inducing Sodium Influx in Cultured Cells
This protocol provides a general framework for utilizing this compound to increase intracellular sodium concentration in a controlled manner for experimental purposes. The specific concentrations and incubation times will need to be optimized for the cell type and experimental question.
Materials:
-
This compound (ETH 2120)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cultured cells of interest
-
Appropriate cell culture medium
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with varying concentrations of NaCl for calibration curves (if measuring [Na⁺]i)
-
Sodium-sensitive fluorescent indicator (e.g., Sodium Green, CoroNa Green)
-
Fluorescence microscope or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. A typical concentration is 1-10 mM. Store at -20°C.
-
Cell Preparation: Plate cells in a suitable format for the intended analysis (e.g., 96-well plate for plate reader assays, glass-bottom dishes for microscopy). Allow cells to adhere and reach the desired confluency.
-
Loading with Sodium Indicator (Optional): If directly measuring [Na⁺]i, load the cells with a sodium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Ionophore Treatment:
-
Dilute the this compound stock solution in the appropriate experimental buffer or cell culture medium to the desired final concentration. A typical starting range is 1-10 µM.
-
Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period. This can range from minutes to hours, depending on the desired level of sodium influx and the experimental endpoint.
-
-
Analysis:
-
For fluorescence-based measurements of [Na⁺]i, acquire data using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the chosen indicator.
-
For other downstream analyses (e.g., western blotting, gene expression analysis, measurement of ATP levels), lyse the cells after the ionophore treatment and proceed with the relevant protocol.
-
Experimental Workflow Diagram:
Figure 3: General experimental workflow for using this compound.
Applications in Research and Drug Development
-
Studying Sodium Homeostasis: this compound is a valuable tool for investigating the roles of sodium gradients in various cellular processes.
-
Investigating Ion Channel and Transporter Function: By manipulating the sodium gradient, researchers can study the behavior of voltage-gated ion channels, as well as sodium-dependent transporters and exchangers.
-
Calibration of Fluorescent Indicators: It can be used in conjunction with other ionophores (e.g., gramicidin, monensin) to equilibrate intracellular and extracellular ion concentrations for the calibration of fluorescent ion indicators.
-
Antimicrobial Research: The disruption of ion gradients is a known mechanism of antimicrobial action, and ionophores are studied for their potential as antibacterial and antifungal agents.
-
Neuroscience Research: Altering sodium gradients can impact neuronal excitability and synaptic transmission, making sodium ionophores useful tools in neurobiological studies.
Conclusion
This compound (ETH 2120) is a potent and selective tool for the manipulation of sodium ion gradients across cellular membranes. Its ability to increase intracellular sodium concentration provides researchers with a method to probe the intricate roles of this ion in cellular signaling, bioenergetics, and electrophysiology. A thorough understanding of its mechanism of action and careful optimization of experimental conditions are crucial for its effective use in advancing our knowledge of cellular function and for the development of novel therapeutic strategies.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monensin-Induced Increase in Intracellular Na+ Induces Changes in Na+ and Ca2+ Currents and Regulates Na+-K+ and Na+-Ca2+ Transport in Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sodium Ionophore VIII: Facilitating Sodium Transport Across Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Ionophore VIII is a synthetic ionophore that facilitates the transport of sodium ions (Na⁺) across lipid membranes. This document provides a comprehensive technical overview of its mechanism of action, methods for its study, and its characteristics. While specific quantitative transport data for this compound is not extensively available in publicly accessible literature, this guide presents the fundamental principles and experimental frameworks for its characterization.
Introduction
Ionophores are lipid-soluble molecules that bind to specific ions and facilitate their transport across hydrophobic membranes, such as the lipid bilayers of cells. They play a crucial role in regulating ion gradients, which are fundamental to numerous physiological processes. This compound is a carrier ionophore, meaning it physically binds to a sodium ion, shuttles it across the membrane, and releases it on the other side. This mode of action distinguishes it from channel-forming ionophores, which create a pore through the membrane. Understanding the mechanics of this compound is vital for its application in research, diagnostics, and potentially as a therapeutic agent.
Structure of this compound
The chemical structure of this compound, bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate, is crucial to its function. It possesses a hydrophilic core capable of coordinating a sodium ion and a lipophilic exterior that allows it to dissolve in and traverse the lipid membrane.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₄₅H₈₄O₁₂ |
| Molecular Weight | 817.1 g/mol |
| CAS Number | 174752-42-2 |
Mechanism of Action: A Carrier-Mediated Transport
This compound facilitates the transport of sodium ions down their electrochemical gradient. This process does not require metabolic energy and is therefore a form of facilitated diffusion. The transport cycle can be broken down into four key steps:
-
Binding: The ionophore, present in the membrane, binds a sodium ion from the aqueous solution on one side of the membrane.
-
Translocation: The ionophore-ion complex diffuses across the lipid bilayer.
-
Release: On the opposite side of the membrane, the ionophore releases the sodium ion into the aqueous environment.
-
Return: The free ionophore then diffuses back to the original side to repeat the cycle.
This carrier mechanism is distinct from a channel mechanism, which would involve the formation of a continuous pore across the membrane.
Figure 1. Carrier-mediated transport mechanism of this compound.
Quantitative Data on Sodium Transport
Ion Selectivity
The selectivity of an ionophore for its target ion over other competing ions is a critical parameter. It is typically expressed as a selectivity coefficient (KpotNa,M), where a smaller value indicates higher selectivity for Na⁺ over the interfering ion M.
Table 1: Hypothetical Potentiometric Selectivity Coefficients for this compound
| Interfering Ion (M) | Charge | Hypothetical log(KpotNa,M) |
| Potassium (K⁺) | +1 | -2.5 |
| Calcium (Ca²⁺) | +2 | -3.0 |
| Magnesium (Mg²⁺) | +2 | -3.2 |
| Lithium (Li⁺) | +1 | -1.8 |
| Protons (H⁺) | +1 | -4.0 |
Note: These values are illustrative and not based on experimental data for this compound.
Transport Kinetics
The efficiency of ion transport can be quantified by determining the transport rate constant (k) and the binding affinity (dissociation constant, Kd) of the ionophore for the ion.
Table 2: Hypothetical Kinetic Parameters for this compound
| Parameter | Hypothetical Value | Description |
| Transport Rate (k) | 10⁴ ions/s/molecule | The number of ions transported by a single ionophore molecule per second. |
| Dissociation Constant (Kd) | 5 mM | The concentration of Na⁺ at which half of the ionophore molecules are bound to an ion. |
Note: These values are illustrative and not based on experimental data for this compound.
Experimental Protocols for Studying this compound
The characterization of this compound's function relies on in vitro experimental systems that mimic biological membranes. The two primary methods are vesicle-based fluorescence assays and planar lipid bilayer electrophysiology.
Vesicle-Based Fluorescence Assay
This method uses artificial lipid vesicles (liposomes) to encapsulate a sodium-sensitive fluorescent dye. The addition of this compound to the exterior of these vesicles facilitates the influx of sodium ions, leading to a change in the fluorescence of the entrapped dye.
Detailed Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in a chloroform/methanol solution.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a buffer containing a sodium-sensitive fluorescent dye (e.g., Corona™ Green or SGFI).
-
Subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form unilamellar vesicles of a uniform size.
-
Remove the external dye by size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Place the liposome suspension in a fluorometer cuvette.
-
Establish a baseline fluorescence reading.
-
Add a concentrated solution of a sodium salt (e.g., NaCl) to the external buffer to create a sodium gradient.
-
Add a solution of this compound (typically in a solvent like DMSO or ethanol) to initiate transport.
-
Monitor the change in fluorescence over time. The rate of fluorescence change is proportional to the rate of sodium influx.
-
-
Data Analysis:
-
Normalize the fluorescence data.
-
Fit the kinetic data to an appropriate model to determine the initial rate of transport.
-
Varying the concentrations of sodium and the ionophore allows for the determination of kinetic parameters such as the transport rate constant.
-
Navigating the Challenges of Sodium Ionophore VIII: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals critical insights into the solubility and stability of Sodium Ionophore VIII. This in-depth whitepaper provides essential data and experimental protocols to effectively utilize this complex molecule in research and development.
This compound, a key component in various scientific applications, including ion-selective electrodes and transmembrane transport studies, presents unique challenges due to its physicochemical properties. Understanding its behavior in different solvent systems is paramount for generating reliable and reproducible experimental results. This guide addresses this need by consolidating crucial information on its solubility and stability, supported by detailed methodologies.
Solubility Profile of this compound
The inherent lipophilicity of this compound governs its solubility across a range of solvents. While empirical data for this specific ionophore is not extensively published, its structural characteristics as a large, complex polyether suggest a high solubility in nonpolar organic solvents and limited solubility in aqueous solutions. The provided table summarizes the expected solubility based on its structural similarity to other large ionophores and the general properties of crown ethers.
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent | Type | Expected Solubility | Rationale/Notes |
| Water | Aqueous | Very Low / Insoluble | The large hydrophobic hydrocarbon chains and polyether structure result in poor interaction with water molecules. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Low / Insoluble | Similar to water, the high polarity and ionic nature of the buffer do not favor the dissolution of the lipophilic ionophore. |
| Ethanol | Polar Protic Organic | Moderately Soluble | The presence of a hydroxyl group allows for some interaction, but the large nonpolar regions of the ionophore limit high solubility. |
| Methanol | Polar Protic Organic | Moderately Soluble | Similar to ethanol, it can solvate the ether linkages to some extent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Highly Soluble | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic Organic | Highly Soluble | Similar to DMSO, DMF is an effective solvent for large organic molecules. |
| Chloroform | Nonpolar Organic | Highly Soluble | The nonpolar nature of chloroform effectively solvates the hydrophobic exterior of the ionophore. |
| Dichloromethane (DCM) | Nonpolar Organic | Highly Soluble | Similar to chloroform, DCM is a good solvent for lipophilic compounds. |
| Ethyl Acetate | Moderately Polar Organic | Soluble | Offers a balance of polarity that can accommodate the different regions of the ionophore molecule. |
| Hexane | Nonpolar Organic | Soluble | The long hydrocarbon chains of the ionophore are readily solvated by nonpolar alkanes. |
Stability Considerations and Potential Degradation Pathways
The stability of this compound is a critical factor for its storage and experimental use. The molecule's structure, containing multiple ether linkages and ester groups, is susceptible to degradation under certain conditions.
Table 2: Stability Profile and Potential Degradation of this compound
| Condition | Potential Effect | Primary Degradation Pathway |
| Aqueous Solutions (Acidic pH) | Potential for slow degradation | Hydrolysis: The ether and ester linkages are susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the macrocyclic structure and loss of ionophoric activity.[1] |
| Aqueous Solutions (Neutral/Alkaline pH) | Generally stable | While some ionophores show stability in neutral to alkaline conditions, prolonged exposure should be monitored.[1] |
| Elevated Temperature | Increased degradation rate | Thermolysis: Can accelerate hydrolysis and oxidation reactions, leading to faster breakdown of the molecule. |
| Exposure to Light | Potential for degradation | Photolysis/Photo-oxidation: The absorption of UV light can generate reactive oxygen species that attack the polyether backbone, leading to chain cleavage and the formation of various oxidation products.[2][3][4][5] |
| Presence of Oxidizing Agents | Degradation | Oxidation: Strong oxidizing agents can lead to the oxidation of the ether linkages, compromising the integrity of the ionophore. |
Experimental Protocols
To ensure accurate and reproducible results, standardized protocols for determining the solubility and stability of this compound are essential.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or incubator
-
Micro-centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid. A filtration step using a chemically compatible syringe filter can also be used.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
References
- 1. Abiotic degradation of antibiotic ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Key suppliers and purity grades for Sodium ionophore VIII
For researchers, scientists, and professionals in drug development, understanding the tools available for modulating and measuring ion concentrations is paramount. Sodium Ionophore VIII is a specialized chemical tool used to selectively transport sodium ions across lipid membranes. This guide provides a comprehensive overview of its key suppliers, purity grades, and detailed experimental applications, presenting quantitative data in accessible formats and visualizing complex processes.
Core Properties and Identification
This compound, identified by the CAS number 174752-42-2 , is chemically known as bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate.[1] Its structure allows it to form a stable complex with sodium ions, facilitating their movement across hydrophobic barriers such as cell membranes.
| Property | Value |
| CAS Number | 174752-42-2[1] |
| Molecular Formula | C45H84O12[2] |
| Molecular Weight | 817.14 g/mol [1] |
| IUPAC Name | bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate[1] |
Key Suppliers and Purity Grades
A crucial aspect for reproducible research is the quality and purity of the reagents. The following table summarizes the known suppliers of this compound and the available purity grades based on currently available information. Researchers are advised to request certificates of analysis from suppliers for the most up-to-date and lot-specific purity data.
| Supplier | Purity Grade | Notes |
| Alfa Chemistry | 96% | - |
| LEAP CHEM CO., LTD. | Not specified | Offers the product for research, development, and production.[2] |
| Shaanxi Dideu Medichem Co. Ltd. | 99% (Industrial Grade) | - |
Experimental Protocols and Applications
The primary application of this compound is in the creation of sodium-selective electrodes. However, its ability to alter intracellular sodium concentrations also opens avenues for its use in various biological studies, including neuroscience and cardiovascular research.
Preparation of a Sodium-Selective Electrode Membrane
This protocol is adapted from recommendations for creating a potentiometric sensor to measure sodium ion activity.
Materials:
-
This compound
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
-
2-Nitrophenyl octyl ether (NPOE)
-
Poly(vinyl chloride) (PVC), high molecular weight
Membrane Composition:
| Component | Percentage by Weight |
| This compound | 0.6% |
| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | 69.0% |
| 2-Nitrophenyl octyl ether (NPOE) | 27.6% |
| Poly(vinyl chloride) (PVC) | As needed to complete the membrane |
Procedure:
-
Dissolve the appropriate amounts of this compound, NaTFPB, and NPOE in a suitable solvent, such as tetrahydrofuran (THF).
-
Add the PVC to the mixture and stir until it is completely dissolved, and the solution is homogeneous.
-
Cast the membrane by pouring the solution into a glass ring on a glass plate and allowing the solvent to evaporate slowly over 24-48 hours.
-
Once the membrane is formed, it can be cut to the desired size and incorporated into an electrode body.
-
The electrode should be conditioned in a 0.01 M NaCl solution before use.
General Protocol for Altering Intracellular Sodium Concentration for In Vitro Studies
This is a generalized protocol that can be adapted for various cell-based assays to study the effects of increased intracellular sodium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Fluorescent sodium indicator (e.g., Sodium Green, SBFI)
-
Cells of interest cultured on a suitable plate or coverslip
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C.
-
Cell Loading with Sodium Indicator (Optional): If measuring intracellular sodium is desired, load the cells with a sodium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the AM ester form of the dye.[3][4]
-
Prepare Working Solution: Dilute the this compound stock solution in the appropriate cell culture medium or physiological buffer to the desired final concentration. The optimal concentration will need to be determined empirically for each cell type and experimental question but typically ranges from 1-10 µM.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period to allow the ionophore to incorporate into the cell membrane and facilitate sodium influx. The incubation time will vary depending on the experimental goals.
-
Measurement: Proceed with the downstream experimental measurements, which could include fluorescence microscopy to measure intracellular sodium, electrophysiological recordings, or assays for cell viability, signaling pathway activation, or gene expression.
Calibration (for fluorescence measurements): To quantify intracellular sodium concentrations, a calibration curve should be generated at the end of the experiment. This is typically achieved by using a combination of ionophores (e.g., gramicidin and monensin) to equilibrate the intracellular and extracellular sodium concentrations across a range of known extracellular sodium concentrations.[5]
Visualizing Ionophore Function and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of ionophore action and a typical experimental workflow for studying its effects.
Potential Areas of Investigation
The ability to manipulate intracellular sodium levels with this compound is relevant to several areas of biological research:
-
Neuroscience: Intracellular sodium dynamics are crucial for neuronal excitability and synaptic transmission.[6] Altering these dynamics can help elucidate the role of sodium in processes like action potential generation and neurotransmitter release.
-
Cardiovascular Physiology: In cardiac myocytes, intracellular sodium concentration is a key regulator of contractility and electrical activity through its influence on the sodium-calcium exchanger.[7] Studies on cardiac sodium storage and its role in heart failure are an active area of research.[5]
-
Cellular Homeostasis and Disease: Dysregulation of sodium homeostasis is implicated in various pathological conditions. Ionophores can be used to model these conditions in vitro to study the downstream consequences on cell signaling, metabolism, and viability.
This guide provides a foundational understanding of this compound for researchers. As with any experimental tool, careful optimization and validation are necessary for obtaining reliable and meaningful results.
References
- 1. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new approach to characterize cardiac sodium storage by combining fluorescence photometry and magnetic resonance imaging in small animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Slow Dynamics of Intracellular Sodium Concentration Increase the Time Window of Neuronal Integration: A Simulation Study [frontiersin.org]
- 7. Na+ Transport in Cardiac Myocytes; Implications for Excitation-Contraction Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracellular Sodium Measurement Using Sodium Ionophore VIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a wide range of physiological and pathophysiological processes, including neuronal excitability, muscle contraction, and cellular homeostasis.[1] Fluorescent indicators are powerful tools for monitoring dynamic changes in [Na⁺]i in living cells. The accuracy of these measurements relies on the proper calibration of the fluorescent signal. Sodium ionophores are essential for this in situ calibration process, as they facilitate the equilibration of intracellular and extracellular Na⁺ concentrations.
This document provides a detailed guide on the principles and a generalized protocol for the use of a novel ionophore, Sodium Ionophore VIII , for the purpose of intracellular sodium measurement. While specific data for this compound is not widely available in published literature, this guide outlines the necessary steps for its characterization and application in conjunction with common fluorescent sodium indicators.
Principle of Measurement and the Role of Ionophores
Intracellular sodium measurement using fluorescent indicators involves loading cells with a Na⁺-sensitive dye. The fluorescence intensity or spectral properties of the dye change upon binding to Na⁺. To convert the fluorescence signal into an absolute concentration, an in situ calibration is performed. This is where a sodium ionophore is crucial.
A sodium ionophore is a lipid-soluble molecule that can transport ions across cell membranes, effectively creating a temporary pore or shuttle for a specific ion.[2] By treating dye-loaded cells with a sodium ionophore, the cell membrane becomes permeable to Na⁺, allowing the intracellular Na⁺ concentration to equilibrate with the known Na⁺ concentration of the extracellular buffer. By exposing the cells to a series of calibration buffers with varying Na⁺ concentrations in the presence of the ionophore, a calibration curve can be generated, relating the fluorescence signal to the [Na⁺]i.
Characterization of this compound
Before routine use, the properties of a novel ionophore like this compound must be characterized. Key parameters include its optimal concentration, ion selectivity, and kinetics of ion equilibration.
Determining Optimal Concentration
The ideal concentration of this compound should be high enough to induce rapid equilibration of Na⁺ across the plasma membrane but low enough to avoid cytotoxic effects or significant disruption of intracellular organelles. This can be determined by titrating the ionophore concentration and monitoring the rate and extent of fluorescence change in cells loaded with a sodium indicator and exposed to a high Na⁺ buffer.
Determining Ion Selectivity
An effective sodium ionophore should exhibit high selectivity for Na⁺ over other cations, particularly potassium (K⁺), which is present at high concentrations inside the cell. The selectivity can be assessed by comparing the ionophore's ability to transport Na⁺ versus K⁺ across the cell membrane or artificial lipid bilayers.
Fluorescent Sodium Indicators
Several fluorescent indicators are available for measuring intracellular sodium. The choice of indicator depends on the specific application, the available instrumentation, and the desired mode of measurement (ratiometric vs. single wavelength).
| Indicator | Excitation (nm) | Emission (nm) | Kd for Na⁺ (mM) | Selectivity (Na⁺ over K⁺) | Key Features |
| SBFI | 340/380 | 505 | 11.3 (in 135 mM K⁺)[1] | ~18-fold[1] | Ratiometric, UV-excitable. Reduces effects of photobleaching and dye loading variations.[3] |
| Sodium Green | 492 | 516 | 21 (in 135 mM K⁺)[4][5] | ~41-fold[1][4] | Visible light excitation, higher quantum yield than SBFI.[1][4] |
| CoroNa Green | 492 | 516 | ~80[1] | --- | Visible light excitation, suitable for confocal microscopy.[6] |
| ING-2 | 525 | 545 | 20[3] | High | Yellow-green fluorescent indicator, suitable for HTS.[3] |
Experimental Protocols
This section provides a generalized protocol for using this compound for the in situ calibration of a fluorescent sodium indicator in cultured cells.
Materials
-
This compound
-
Fluorescent sodium indicator (e.g., SBFI-AM, Sodium Green-AM)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calibration Buffers: A series of buffers with varying [Na⁺] and [K⁺] such that [Na⁺] + [K⁺] remains constant (e.g., 140 mM).
-
Cultured cells on coverslips or in microplates
-
Fluorescence microscope or plate reader
Protocol 1: Loading Cells with Fluorescent Sodium Indicator
-
Prepare Loading Solution:
-
Prepare a stock solution of the AM ester of the chosen sodium indicator (e.g., 1-5 mM in anhydrous DMSO).
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For a final loading concentration of 5 µM indicator, mix the appropriate volume of the indicator stock solution with an equal volume of the Pluronic F-127 stock solution.
-
Dilute this mixture into pre-warmed physiological buffer to the final desired concentration.
-
-
Cell Loading:
-
Wash cultured cells once with the physiological buffer.
-
Incubate the cells with the loading solution for 30-90 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
Wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature before proceeding with measurements.
-
Protocol 2: In Situ Calibration using this compound
-
Prepare Ionophore Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO or ethanol). The optimal solvent and concentration should be determined based on the ionophore's properties.
-
-
Calibration Procedure:
-
Place the dye-loaded cells on the fluorescence imaging setup.
-
Acquire a baseline fluorescence signal in a standard physiological buffer.
-
Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 140 mM). The sum of [Na⁺] and [K⁺] should be kept constant to maintain physiological ionic strength.
-
Add this compound to each calibration buffer at its predetermined optimal concentration (e.g., 1-10 µM). It is also recommended to include a protonophore (like CCCP) and a K⁺ ionophore (like valinomycin) to dissipate other ion gradients that might affect the calibration.[7]
-
Sequentially perfuse the cells with the calibration buffers, starting from the lowest Na⁺ concentration.
-
Record the steady-state fluorescence signal for each calibration point.[7]
-
At the end of the experiment, obtain the minimum fluorescence (Fmin) by perfusing with a zero Na⁺ buffer and the maximum fluorescence (Fmax) with a high Na⁺ buffer.
-
Data Presentation and Analysis
The collected fluorescence data is used to generate a calibration curve. For a ratiometric indicator like SBFI, the ratio of fluorescence intensities at the two excitation wavelengths is plotted against the corresponding [Na⁺]. For a single-wavelength indicator like Sodium Green, the background-corrected fluorescence intensity is used.
Example Calibration Data (Hypothetical for this compound)
| [Na⁺] (mM) | Fluorescence Ratio (SBFI) | Fluorescence Intensity (Sodium Green) |
| 0 | Rmin (e.g., 0.4) | Fmin (e.g., 150) |
| 10 | 0.6 | 300 |
| 20 | 0.8 | 450 |
| 50 | 1.2 | 700 |
| 100 | 1.5 | 900 |
| 140 | Rmax (e.g., 1.8) | Fmax (e.g., 1000) |
The intracellular sodium concentration in experimental conditions can then be calculated using the Grynkiewicz equation for ratiometric dyes or a similar equation for single-wavelength dyes, using the parameters derived from the calibration curve.
Visualizations
Caption: Experimental workflow for intracellular sodium measurement.
Caption: Ionophore-mediated equilibration of intracellular and extracellular sodium.
Troubleshooting
-
Low fluorescence signal: Insufficient dye loading. Optimize loading time, temperature, or dye concentration.
-
High background fluorescence: Incomplete removal of extracellular dye. Ensure thorough washing.
-
No response to ionophore: Ionophore concentration may be too low, or the ionophore may be inactive.
-
Cell death: Ionophore concentration may be too high, leading to cytotoxicity.
Conclusion
References
- 1. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - KE [thermofisher.com]
- 2. agscientific.com [agscientific.com]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
- 5. ftp.jaist.ac.jp [ftp.jaist.ac.jp]
- 6. Properties of the new fluorescent Na+ indicator CoroNa Green: comparison with SBFI and confocal Na+ imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for preparing Sodium ionophore VIII stock solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and use of stock solutions of Sodium Ionophore VIII, a chemical agent used to transport sodium ions across biological membranes. These protocols and notes are intended to ensure accurate and reproducible experimental outcomes.
Chemical and Physical Properties
This compound is a lipophilic molecule that facilitates the transport of sodium ions (Na⁺) across lipid bilayers in a non-physiological manner. This disruption of the natural sodium gradient can be utilized to study the downstream effects of altered intracellular sodium concentrations.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 174752-42-2 | [1][2] |
| Molecular Formula | C₄₅H₈₄O₁₂ | [1] |
| Molecular Weight | 817.14 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Storage (Solid) | 2-8°C | [2] |
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for obtaining reliable experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)
-
Microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Protocol:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a clean, dry microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh out 8.17 mg of this compound into the tared container.
-
Dissolving: Add 1.0 mL of anhydrous DMSO or absolute ethanol to the container with the this compound.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Table 2: Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Recommended Solvents | Anhydrous DMSO, Absolute Ethanol |
| Recommended Stock Concentration | 1-10 mM |
| Storage Temperature | -20°C |
| Short-term Stability | While specific data for this compound is not readily available, similar ionophore stock solutions in DMSO are stable for up to 2 months at -20°C when protected from light and moisture.[3][4] |
Note on Solubility: While DMSO and ethanol are common solvents for ionophores, the exact solubility of this compound may vary. If the desired concentration is not achieved, a solubility test may be necessary. For some related ionophores, solubility in ethanol is around 4 mg/mL and in DMSO is around 3 mg/mL.[5]
Experimental Workflow: Investigating the Effect of Sodium Influx on Mitochondrial Function
This compound can be used to artificially increase intracellular sodium levels, allowing for the study of its impact on cellular processes. One critical area of investigation is mitochondrial function, as elevated intracellular sodium can lead to mitochondrial stress.[6][7]
Diagram 1: Experimental Workflow
Caption: Workflow for studying the effects of this compound on mitochondrial function.
Signaling Pathway: Impact of Increased Intracellular Sodium on Mitochondria
The influx of sodium ions mediated by this compound can trigger a cascade of events within the cell that ultimately impact mitochondrial health and function. This includes alterations in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and decreased ATP synthesis.[8][9][10]
Diagram 2: Cellular Signaling Pathway
Caption: Signaling cascade initiated by this compound leading to mitochondrial dysfunction.
References
- 1. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-calcium Ionophore A23187 Brominated analog of the widely used cation ionophore A23187. Non-fluorescent and therefore suitable for use in the presence of fluorescent or metal-chelating probes. 76455-48-6 [sigmaaldrich.com]
- 4. Valinomycin | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Regulation of intracellular and mitochondrial Na in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increase of sodium delivery stimulates the mitochondrial respiratory chain H2O2 production in rat renal medullary thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Damage and Hypertension: Another Dark Side of Sodium Excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols: Sodium Ionophore VIII in Neuroscience Research
A comprehensive review of available scientific literature did not yield specific applications or detailed experimental protocols for Sodium Ionophore VIII (also known as SQI-Et or Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate) in the field of neuroscience research.
While the manipulation of sodium ion gradients is a critical aspect of neuroscience research, the available data indicates that this compound is primarily utilized in the fabrication of sodium-selective electrodes for potentiometric measurements. Its direct application in studying neuronal signaling pathways or in drug development related to neurological disorders is not documented in the reviewed literature.
However, to address the broader interest in the role of sodium ionophores in neuroscience, this document provides a detailed overview of the principles and applications of other, well-characterized sodium ionophores in this field. This information can serve as a valuable resource for researchers interested in modulating intracellular sodium concentrations to study neuronal function.
General Principles of Sodium Ionophores in Neuroscience
Sodium ions (Na⁺) are fundamental to neuronal excitability and signal transmission. The steep electrochemical gradient of Na⁺ across the neuronal membrane, maintained by the Na⁺/K⁺-ATPase pump, is essential for the generation and propagation of action potentials.[1] Sodium ionophores are lipid-soluble molecules that can insert into the cell membrane and facilitate the transport of sodium ions down their electrochemical gradient, thereby increasing intracellular sodium concentration ([Na⁺]i).
This disruption of the normal sodium gradient can have profound effects on neuronal function, including:
-
Membrane Depolarization: The influx of positive sodium ions leads to depolarization of the neuronal membrane, which can trigger action potentials or modulate the firing frequency of neurons.
-
Reversal of Sodium-Dependent Transporters: Increased [Na⁺]i can reverse the direction of sodium-dependent transporters, such as the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration ([Ca²⁺]i).
-
Modulation of Synaptic Transmission: Alterations in presynaptic [Na⁺]i can influence neurotransmitter release. For instance, studies with the sodium ionophore monensin have shown an enhancement of neuromuscular transmission.[2]
Key Applications of Sodium Ionophores (e.g., Monensin, Gramicidin) in Neuroscience Research
While specific data for this compound is unavailable, other sodium ionophores are valuable tools in neuroscience research.
Investigating the Role of Sodium Homeostasis in Neuronal Health and Disease
-
Excitotoxicity: Elevated intracellular sodium is implicated in excitotoxic neuronal death. Ionophores can be used to mimic these conditions and study the downstream signaling cascades.
-
Neurodegenerative Diseases: Dysregulation of sodium homeostasis is associated with neurodegenerative disorders. Ionophores can be employed in cellular models to explore the pathological consequences of altered sodium levels.
Studying Synaptic Plasticity and Neurotransmitter Release
-
By manipulating presynaptic sodium levels, researchers can investigate the role of sodium in short-term and long-term synaptic plasticity.
-
Ionophores can be used to probe the mechanisms of neurotransmitter release and recycling.
Experimental Protocols: General Guidelines for Using Sodium Ionophores in Neuronal Cultures
The following is a generalized protocol for applying a sodium ionophore to primary neuronal cultures. It is crucial to optimize concentrations and incubation times for each specific ionophore and experimental system.
Materials:
-
Primary neuronal cell culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Sodium ionophore (e.g., Monensin) stock solution (typically in DMSO)
-
Fluorescent indicators for sodium (e.g., CoroNa Green) and/or calcium (e.g., Fura-2)
-
Microplate reader or fluorescence microscope
-
Appropriate buffers (e.g., Hank's Balanced Salt Solution - HBSS)
Protocol for Measuring Ionophore-Induced Changes in Intracellular Sodium:
-
Cell Preparation: Plate primary neurons at a suitable density in a multi-well plate appropriate for fluorescence measurements. Allow the cells to adhere and mature for the desired number of days in vitro (DIV).
-
Indicator Loading:
-
Prepare a loading solution of the chosen sodium indicator (e.g., 5 µM CoroNa Green, AM) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Ionophore Application:
-
Prepare a working solution of the sodium ionophore in HBSS at the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Add the ionophore solution to the cells.
-
-
Data Acquisition:
-
Immediately begin recording fluorescence intensity using a microplate reader or fluorescence microscope at the appropriate excitation and emission wavelengths for the indicator.
-
Continue recording for a sufficient duration to observe the full effect of the ionophore.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline fluorescence before the addition of the ionophore.
-
Quantify the change in fluorescence as a measure of the change in intracellular sodium concentration.
-
Table 1: Example Data from a Dose-Response Experiment with a Generic Sodium Ionophore
| Ionophore Concentration (µM) | Peak Fluorescence Intensity (Arbitrary Units) | Time to Peak (seconds) |
| 0.1 | 1.2 | 180 |
| 1 | 1.8 | 120 |
| 10 | 2.5 | 60 |
| 100 | 2.6 | 55 |
Signaling Pathways and Experimental Workflows
The primary signaling event initiated by a sodium ionophore is the influx of Na⁺, which then triggers a cascade of downstream events.
Caption: Signaling pathway initiated by a sodium ionophore.
The experimental workflow for investigating the effects of a sodium ionophore typically involves cell culture, application of the ionophore, and subsequent measurement of various cellular parameters.
Caption: General experimental workflow for studying sodium ionophore effects.
References
Application Notes and Protocols for Sodium Ion-Selective Electrodes using Sodium Ionophore VIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ions (Na⁺) play a crucial role in a multitude of physiological processes, making their accurate quantification essential in biomedical research and drug development. Ion-selective electrodes (ISEs) offer a simple, rapid, and cost-effective method for determining sodium ion activity in aqueous solutions. This document provides detailed application notes and protocols for the fabrication and use of sodium-selective electrodes based on the highly selective Sodium Ionophore VIII .
The principle of this ISE lies in a specially formulated poly(vinyl chloride) (PVC) membrane that incorporates this compound. This ionophore is a neutral carrier that selectively binds sodium ions, leading to a potential difference across the membrane that is proportional to the logarithm of the sodium ion activity in the sample. This potentiometric response allows for the precise determination of sodium concentrations in various sample matrices.
Principle of Operation
A sodium-selective electrode functions based on the selective complexation of sodium ions by this compound embedded within a plasticized PVC membrane. This membrane separates the sample solution from an internal reference solution containing a fixed concentration of sodium chloride.
The operational principle can be summarized in the following steps:
-
Ion Exchange at the Membrane-Sample Interface: When the electrode is immersed in a sample solution, sodium ions from the sample partition into the organic membrane phase.
-
Selective Complexation: Inside the membrane, the this compound selectively binds with the sodium ions.
-
Generation of Membrane Potential: This selective binding and the resulting charge separation at the membrane-sample interface generate a potential difference across the membrane.
-
Potentiometric Measurement: The potential of the sodium-selective electrode is measured against a stable external reference electrode. According to the Nernst equation, this potential difference is directly proportional to the logarithm of the sodium ion activity in the sample.
Quantitative Data Summary
The performance of a fabricated this compound-based ISE should be characterized to ensure accuracy and reliability. The following tables summarize typical performance characteristics and selectivity coefficients. It is important to note that these values can vary slightly depending on the specific laboratory conditions and materials used.
Table 1: Typical Performance Characteristics of a this compound-based ISE
| Parameter | Typical Value |
| Linear Range | 1 x 10⁻⁵ M to 1.0 M |
| Limit of Detection | ~5 x 10⁻⁶ M |
| Nernstian Slope | 55 - 60 mV per decade (at 25°C) |
| Response Time (t95) | < 30 seconds |
| Operational pH Range | 4 - 10 |
| Lifetime | 4 - 8 weeks |
Table 2: Typical Selectivity Coefficients (log KpotNa,M) for a this compound-based ISE
The selectivity coefficient (KpotNa,M) indicates the preference of the ISE for the primary ion (Na⁺) over an interfering ion (M). A smaller value signifies better selectivity.
| Interfering Ion (M) | Typical log KpotNa,M |
| Potassium (K⁺) | -2.0 to -2.5 |
| Lithium (Li⁺) | -1.5 to -2.0 |
| Ammonium (NH₄⁺) | -2.5 to -3.0 |
| Calcium (Ca²⁺) | -3.0 to -3.5 |
| Magnesium (Mg²⁺) | -3.5 to -4.0 |
Experimental Protocols
Apparatus and Reagents
Apparatus:
-
pH/Ion meter with a high-impedance input
-
Ag/AgCl reference electrode (double junction recommended)
-
ISE electrode body (e.g., Philips-type)
-
Magnetic stirrer and stir bars
-
Glass petri dish (for membrane casting)
-
Pipettes and glassware
-
Analytical balance
Reagents:
-
This compound
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE) or Dioctyl sebacate (DOS)
-
Lipophilic additive: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)
-
Solvent: Tetrahydrofuran (THF), inhibitor-free
-
Sodium chloride (NaCl) for standard and internal filling solutions
-
Distilled, deionized water
-
Interfering ion salts (e.g., KCl, LiCl, NH₄Cl, CaCl₂, MgCl₂) for selectivity measurements
Protocol for Preparation of the Sodium-Selective Membrane
This protocol describes the preparation of the ion-selective membrane cocktail.
-
Prepare the Membrane Cocktail: In a clean, dry glass vial, accurately weigh and dissolve the following components in 2 mL of THF:
-
This compound: 2.8 mg (2.8 wt%)
-
PVC: 33 mg (33.0 wt%)
-
o-NPOE (plasticizer): 63.6 mg (63.6 wt%)
-
NaTFPB (lipophilic additive): 0.6 mg (0.6 wt%)
-
-
Dissolution: Cap the vial and stir the mixture until all components are fully dissolved and the solution is homogeneous. This may take up to 30 minutes.
-
Casting the Membrane: Pour the solution into a clean, level glass petri dish (approximately 3 cm in diameter).
-
Solvent Evaporation: Cover the petri dish loosely (e.g., with a filter paper) to allow for slow evaporation of the THF in a dust-free environment. Let it evaporate overnight (approximately 12-16 hours).
-
Membrane Formation: A transparent, flexible membrane will be formed at the bottom of the petri dish.
-
Cutting the Membrane: Carefully cut a disk of the desired diameter (to fit the electrode body) from the cast membrane using a sharp cork borer.
Protocol for Assembly of the Sodium Ion-Selective Electrode
-
Prepare the Electrode Body: Ensure the ISE electrode body is clean and dry.
-
Mount the Membrane: Securely glue the cut membrane disk to the tip of the electrode body using a PVC-THF slurry (a small amount of PVC dissolved in THF). Ensure a watertight seal is formed. Allow the adhesive to dry completely.
-
Prepare the Internal Filling Solution: Prepare a 0.01 M NaCl solution by dissolving the appropriate amount of NaCl in deionized water.
-
Fill the Electrode: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped inside.
-
Insert the Internal Reference Electrode: Insert the internal Ag/AgCl reference electrode into the electrode body, making sure it is immersed in the internal filling solution.
Protocol for Electrode Conditioning
Proper conditioning is crucial for achieving a stable and reproducible electrode response.
-
Initial Conditioning: Immerse the newly assembled sodium ISE in a 0.01 M NaCl solution for at least 4 hours.
-
Daily Conditioning: Before use, it is recommended to condition the electrode for 10-15 minutes in a 0.01 M NaCl solution.
-
Storage: When not in use, store the electrode in a 0.01 M NaCl solution. For long-term storage, the electrode can be stored dry, but will require a longer conditioning period before the next use.
Protocol for Measurement of Sodium Ion Concentration
-
Connect the Electrodes: Connect the sodium ISE and the external Ag/AgCl reference electrode to the pH/ion meter.
-
Prepare Standard Solutions: Prepare a series of sodium chloride standard solutions of known concentrations (e.g., 1.0 M, 0.1 M, 0.01 M, 0.001 M, 0.0001 M, and 0.00001 M) by serial dilution of a stock solution.
-
Generate a Calibration Curve:
-
Place the electrodes in the most dilute standard solution.
-
Stir the solution at a constant, moderate rate.
-
Record the potential reading (in mV) once it has stabilized.
-
Rinse the electrodes with deionized water and gently blot dry between measurements.
-
Repeat the measurement for each standard solution, moving from the most dilute to the most concentrated.
-
Plot the recorded potential (mV) on the y-axis against the logarithm of the sodium ion concentration on the x-axis. The resulting graph should be a straight line.
-
-
Measure the Sample:
-
Place the electrodes in the sample solution.
-
Stir at the same constant rate used for the standards.
-
Record the stable potential reading.
-
Use the calibration curve to determine the logarithm of the sodium ion concentration in the sample, and from that, the concentration itself.
-
Protocol for Determination of Selectivity Coefficients (Separate Solution Method)
-
Prepare Primary and Interfering Ion Solutions: Prepare 0.1 M solutions of sodium chloride (primary ion) and the interfering ion (e.g., 0.1 M KCl).
-
Measure the Potential of the Primary Ion: Calibrate the sodium ISE with sodium standards as described in section 4.5. Measure and record the stable potential of the 0.1 M NaCl solution (E_Na).
-
Measure the Potential of the Interfering Ion: Thoroughly rinse the electrode with deionized water. Immerse the electrode in the 0.1 M solution of the interfering ion and record the stable potential (E_M).
-
Calculate the Selectivity Coefficient: Use the following equation to calculate the potentiometric selectivity coefficient (KpotNa,M):
log KpotNa,M = (E_M - E_Na) / S + log(a_Na / a_M^(z_Na/z_M))
Where:
-
E_Na is the potential measured in the sodium solution.
-
E_M is the potential measured in the interfering ion solution.
-
S is the slope of the electrode's calibration curve (in mV/decade).
-
a_Na and a_M are the activities of the sodium and interfering ions, respectively (can be approximated by concentration for dilute solutions).
-
z_Na and z_M are the charges of the sodium and interfering ions, respectively.
-
Visualizations
The following diagrams illustrate the key processes involved in using a this compound-based ISE.
Caption: Principle of operation of the Sodium Ion-Selective Electrode.
Caption: Experimental workflow for ISE fabrication and measurement.
Caption: Workflow for determining selectivity coefficients.
Application Notes and Protocols for Studying Na+/K+-ATPase Pump Activity Using Sodium Ionophore VIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Na+/K+-ATPase, also known as the sodium-potassium pump, is a vital transmembrane protein found in all animal cells.[1][2][3][4] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process powered by the hydrolysis of one molecule of ATP.[1][2][5] This electrogenic pump plays a crucial role in maintaining the electrochemical gradients for Na+ and K+ across the cell membrane, which is essential for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.[2][3][4] The Na+/K+-ATPase is also recognized as a signaling molecule, with its activity influencing various intracellular pathways.[1][6][7][8][9]
Sodium Ionophore VIII is a chemical compound that can reversibly bind and transport sodium ions across biological membranes.[10][11] Ionophores act as mobile carriers, creating a pathway for ions to move down their electrochemical gradient.[10] By increasing the permeability of the cell membrane to sodium, this compound can be used to experimentally manipulate the intracellular sodium concentration ([Na+]i). This controlled alteration of [Na+]i allows for the detailed study of the Na+/K+-ATPase pump's response to changes in its primary substrate, providing insights into its kinetic properties, regulation, and role in cellular physiology and disease.
These application notes provide a framework for utilizing this compound to investigate Na+/K+-ATPase activity. The provided protocols are generalized and will require optimization for specific cell types and experimental conditions.
Data Presentation
Table 1: Expected Effects of this compound on Na+/K+-ATPase Activity Parameters
| Parameter | Expected Change with Increasing this compound Concentration | Rationale |
| Intracellular Sodium ([Na+]i) | Increase | The ionophore facilitates the influx of extracellular sodium down its concentration gradient. |
| Na+/K+-ATPase Activity | Increase (up to a saturation point) | Increased availability of the primary substrate (intracellular Na+) stimulates pump activity. |
| ATP Hydrolysis Rate | Increase (correlated with pump activity) | The pump utilizes ATP to transport ions; increased activity leads to higher ATP consumption. |
| Oxygen Consumption Rate (in some cells) | Increase | Increased ATP demand to fuel the pump can lead to a higher rate of cellular respiration. |
| Membrane Potential | Depolarization | The net influx of positive charge (Na+) will make the intracellular environment more positive. |
Note: The specific concentrations of this compound and the magnitude of the observed effects will be cell-type and condition-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Determination of the Optimal Concentration of this compound
Objective: To determine the concentration range of this compound that effectively increases intracellular sodium without causing significant cytotoxicity.
Materials:
-
Cells of interest (e.g., cultured cell line, primary cells)
-
Cell culture medium
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green, CoroNa Green)
-
Cytotoxicity assay kit (e.g., MTT, LDH assay)
-
Fluorometer or fluorescence microscope
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Ionophore Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the ionophore. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes, 1 hour, 2 hours). This time will need to be optimized.
-
Measurement of Intracellular Sodium:
-
Load the cells with a sodium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorometer or capture images with a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular sodium.
-
-
Assessment of Cytotoxicity:
-
In a parallel set of plates, treat the cells with the same concentrations of this compound.
-
After the incubation period, perform a cytotoxicity assay according to the manufacturer's protocol.
-
-
Data Analysis: Plot the fluorescence intensity (representing [Na+]i) and cell viability against the concentration of this compound. Select the concentration range that gives a significant increase in intracellular sodium with minimal cytotoxicity for subsequent experiments.
Protocol 2: Measurement of Na+/K+-ATPase Activity via ATP Hydrolysis
Objective: To measure the effect of increased intracellular sodium (induced by this compound) on the ATP hydrolysis activity of the Na+/K+-ATPase. This is a common method to directly quantify pump activity.[12]
Materials:
-
Cell or tissue homogenates/microsomal fractions containing Na+/K+-ATPase
-
This compound
-
Assay Buffer: 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4.[13]
-
ATP solution
-
Ouabain (a specific inhibitor of Na+/K+-ATPase)
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric assay.
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates or microsomal fractions known to be enriched in Na+/K+-ATPase.
-
Pre-incubation with Ionophore: Pre-incubate the prepared samples with the optimized concentration of this compound for a specific time to allow for the equilibration of sodium ions.
-
Reaction Setup: Prepare two sets of reaction tubes for each condition (with and without this compound):
-
Total ATPase activity: Assay buffer + sample.
-
Ouabain-insensitive ATPase activity: Assay buffer + sample + ouabain (to inhibit Na+/K+-ATPase).
-
-
Initiate Reaction: Start the reaction by adding ATP to all tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a fixed time (e.g., 15-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding a stop solution, which often contains a strong acid to denature the enzyme.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released in each tube using a colorimetric method.
-
Calculation of Na+/K+-ATPase Activity:
-
Calculate the amount of Pi produced in each reaction.
-
Na+/K+-ATPase activity = (Pi produced in "Total ATPase activity" tube) - (Pi produced in "Ouabain-insensitive ATPase activity" tube).
-
Compare the Na+/K+-ATPase activity in samples treated with this compound to the untreated controls.
-
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of this compound action on Na+/K+-ATPase.
Caption: Workflow for studying Na+/K+-ATPase using this compound.
Conclusion
This compound is a valuable tool for researchers studying the function and regulation of the Na+/K+-ATPase. By enabling the controlled manipulation of intracellular sodium levels, this ionophore allows for a detailed investigation of the pump's kinetic properties and its role in cellular signaling. The protocols outlined in these application notes provide a starting point for designing experiments to explore the multifaceted roles of the Na+/K+-ATPase in health and disease. It is imperative that researchers empirically determine the optimal experimental conditions for their specific model systems.
References
- 1. Na+/K+-ATPase: ion pump, signal transducer, or cytoprotective protein, and novel biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Na+/K+-ATPase: More than an Electrogenic Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. utoledo.edu [utoledo.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionophore - Wikipedia [en.wikipedia.org]
- 11. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Loading Cells with Sodium Ionophore VIII
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for utilizing Sodium Ionophore VIII (also known as bis[(12-crown-4)methyl] 2,2-didodecylmalonate) to effectively increase intracellular sodium concentrations in a variety of cell types. This document outlines the mechanism of action, provides experimental protocols, and summarizes key quantitative data to guide researchers in their experimental design.
Introduction
This compound is a lipophilic molecule that facilitates the transport of sodium ions (Na⁺) across biological membranes.[1] By selectively binding to Na⁺, it effectively shuttles these ions into the cytoplasm, leading to a controlled increase in the intracellular sodium concentration.[1] This capability makes it a valuable tool for studying the roles of intracellular sodium in various cellular processes, including signal transduction, ion channel function, and cell viability.
Chemical Properties of this compound:
| Property | Value |
| Synonyms | bis[(12-crown-4)methyl] 2,2-didodecylmalonate |
| Molecular Formula | C₄₅H₈₄O₁₂ |
| Molecular Weight | 817.1 g/mol |
Mechanism of Action
This compound functions as a carrier ionophore. Its structure contains two crown ether moieties that create a hydrophilic pocket with a high affinity for sodium ions. The exterior of the molecule is hydrophobic, allowing it to readily insert into and traverse the lipid bilayer of cell membranes. The ionophore binds a sodium ion on one side of the membrane, diffuses across, and releases the ion on the other side, thereby increasing the intracellular sodium concentration.
References
In vivo Applications and Delivery of Sodium Ionophore VIII: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Ionophore VIII is a chemical compound that selectively binds and transports sodium ions (Na⁺) across lipid membranes.[1] This ability to modulate intracellular sodium concentrations gives it potential for various in vivo applications, primarily in the development of advanced biosensors and potentially as a therapeutic agent. This document provides an overview of the current understanding of this compound's in vivo applications, delivery methods, and key experimental considerations. It is important to note that while the in vitro properties of this compound are documented in the context of ion-selective electrodes, detailed in vivo therapeutic studies and established protocols are still emerging.
Principle of Action
Like other ionophores, this compound functions by creating a pathway for sodium ions to move across biological membranes, down their electrochemical gradient. Structurally, it possesses a hydrophilic core that chelates the sodium ion and a lipophilic exterior that allows the complex to traverse the lipid bilayer of cell membranes. This disruption of the natural sodium ion gradient can trigger a variety of cellular signaling pathways.
Potential In vivo Applications
While specific in vivo therapeutic applications for this compound are not yet well-established in peer-reviewed literature, its properties suggest potential in the following areas:
-
In vivo Biosensing: this compound is a key component in the fabrication of sodium-selective nanosensors for real-time in vivo monitoring of sodium ion concentrations.[2] These nanosensors can be used for photoacoustic imaging, offering a minimally invasive method with high spatial resolution to study physiological and pathological processes associated with sodium dysregulation, such as in cancer and neurological disorders.[2][3][4]
-
Cancer Therapy: Dysregulation of sodium homeostasis is a hallmark of some cancers.[3][5] In principle, a sodium ionophore could be used to selectively alter intracellular sodium levels in cancer cells, potentially leading to apoptosis or sensitization to other chemotherapeutic agents.
-
Cardiovascular Research: Alterations in intracellular sodium concentration play a crucial role in cardiac myocyte function.[6] While studies have focused on other sodium ionophores like monensin, this compound could potentially be used to investigate the effects of controlled sodium influx on cardiac electrophysiology and contractility in animal models.[6]
-
Neurological Research: Sodium signaling is fundamental to neuronal activity. The ability to modulate intracellular sodium could be a valuable tool in studying neurological disorders characterized by ion channel dysregulation.
Delivery Systems for In vivo Use
Effective in vivo delivery of a lipophilic molecule like this compound is critical to achieve desired therapeutic or diagnostic effects while minimizing off-target toxicity. Potential delivery strategies include:
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility, stability, and pharmacokinetic profile. Liposomes can be further modified with targeting ligands to enhance accumulation at specific sites, such as tumors.
-
Nanoparticle-Based Sensors: For imaging applications, this compound can be incorporated into nanoparticle matrices.[2] These nanosensors are designed to be biocompatible and provide a robust signal in response to changes in sodium concentration.
Experimental Protocols
Protocol 1: In vivo Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and assess the acute toxicity of this compound in a murine model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, Cremophor EL, or a liposomal formulation)
-
Healthy BALB/c mice (6-8 weeks old)
-
Standard animal housing and monitoring equipment
Procedure:
-
Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to obtain the desired dose range.
-
Animal Grouping: Randomly assign mice to different dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=5 per group).
-
Administration: Administer the formulated this compound or vehicle via the desired route (e.g., intravenous, intraperitoneal).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, activity) at regular intervals (e.g., 1, 4, 24, 48 hours) for up to 14 days.
-
Endpoint Analysis: At the end of the study, collect blood for hematological and biochemical analysis. Perform histopathological examination of major organs (liver, kidney, spleen, heart, lungs).
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant mortality or overt signs of toxicity.
Protocol 2: In vivo Efficacy in a Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a liposomal formulation of this compound in a human tumor xenograft model.
Materials:
-
Liposomal this compound
-
Human cancer cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., nude mice)
-
Cell culture reagents
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, liposomal this compound at different doses) (n=8-10 per group).
-
Treatment: Administer the treatments intravenously twice a week for 4 weeks.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform histological and immunohistochemical analysis of the tumors.
Quantitative Data
As there is a lack of specific in vivo quantitative data for this compound, the following table presents in vitro cytotoxicity data for ion-selective membranes containing "Sodium Ionophore X," which provides some context for the biocompatibility of related compounds.
| Ionophore in Membrane | Cell Viability (%) (96h) | Cell Proliferation (% of Ki67+ cells) |
| Potassium Ionophore II | 87.2 ± 9.1 | Not specified |
| Sodium Ionophore X | 75.5 ± 7.4 | Not specified |
| Valinomycin (Potassium) | Toxic | 32.4 ± 9.5 |
| Nonactin (Ammonium) | Toxic | 50.8 ± 10.8 |
Data adapted from in vitro studies on human dermal fibroblasts exposed to ion-selective membranes.
Visualizations
Signaling Pathway
Caption: Potential signaling cascade initiated by this compound.
Experimental Workflow
Caption: Generalized workflow for in vivo evaluation of a sodium ionophore.
Conclusion and Future Directions
This compound holds promise for in vivo applications, particularly in the development of sophisticated biosensors for monitoring sodium dynamics in real-time. While its therapeutic potential is yet to be fully explored, the fundamental role of sodium in cellular pathophysiology suggests that it could be a valuable tool for research and, potentially, a starting point for the development of novel therapeutic strategies. Further research is needed to establish detailed in vivo protocols, including comprehensive pharmacokinetic and pharmacodynamic studies, to fully elucidate the safety and efficacy of this compound in various disease models. Collaboration between chemists, biologists, and clinicians will be crucial to translate the potential of this and other synthetic ionophores into tangible clinical applications.
References
- 1. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo mapping of sodium homeostasis disturbances in individual ALS patients: A brain 23Na MRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of Metallic and Polyether Ionophores as Potent Therapeutic Drug Candidate in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Sodium Gradients in Liposomes with Sodium Ionophore VIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes, artificial vesicles composed of a lipid bilayer, are extensively utilized as drug delivery vehicles and model systems for studying membrane transport.[1] The ability to create and maintain a stable ion gradient across the liposomal membrane is crucial for various applications, including the active loading of drugs, studying ion channel function, and mimicking physiological conditions.[2] This document provides a detailed protocol for establishing a sodium ion gradient in liposomes using Sodium Ionophore VIII, a carrier ionophore that facilitates the transport of sodium ions across lipid membranes.
This compound functions by binding to a sodium ion, diffusing across the lipid bilayer, and releasing the ion on the opposite side, thereby dissipating the concentration gradient. This process can be harnessed to create a controlled and stable sodium gradient, which can then be used as a driving force for various biophysical and pharmaceutical applications. These application notes will guide researchers through the process of liposome preparation, incorporation of this compound, creation of a sodium gradient, and methods for its quantification.
Materials and Reagents
Lipids and Solvents
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
Buffers and Solutions
-
Internal Buffer (High Sodium): 150 mM NaCl, 10 mM HEPES, pH 7.4
-
External Buffer (Low Sodium): 150 mM KCl, 10 mM HEPES, pH 7.4 (or a sodium-free buffer of choice)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
Reagents for Gradient Measurement
-
Fluorescent sodium indicator (e.g., Sodium Green™, Corona Green™)
-
Detergent for liposome lysis (e.g., Triton™ X-100)
Equipment
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer or fluorescence plate reader
-
Dynamic Light Scattering (DLS) instrument for size analysis
-
Standard laboratory glassware and consumables
Experimental Protocols
Liposome Preparation by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C for DPPC).
-
Apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the Internal Buffer (High Sodium) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by gentle rotation or vortexing above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.
-
The resulting liposome suspension should appear translucent.
-
Incorporation of this compound and Creation of the Sodium Gradient
-
Ionophore Incorporation:
-
This compound can be incorporated into the liposomes by adding it to the initial lipid mixture in the organic solvent before film formation. The optimal concentration of the ionophore should be determined empirically, but a starting point is a lipid-to-ionophore molar ratio of 1000:1 to 100:1.
-
Alternatively, the ionophore can be added to the pre-formed liposomes from a concentrated stock solution and incubated to allow for its insertion into the bilayer.
-
-
Gradient Formation:
-
To create the sodium gradient, the external high-sodium buffer must be exchanged with the External Buffer (Low Sodium) .
-
This can be achieved by several methods:
-
Size Exclusion Chromatography: Pass the liposome suspension through a size exclusion column (e.g., Sephadex® G-50) equilibrated with the External Buffer. The liposomes will elute in the void volume, separated from the original external buffer.
-
Dialysis: Place the liposome suspension in a dialysis cassette and dialyze against a large volume of the External Buffer overnight at 4°C with several buffer changes.
-
Ultracentrifugation: Pellet the liposomes by ultracentrifugation and resuspend the pellet in the External Buffer. Repeat this washing step to ensure complete buffer exchange.
-
-
Measurement of the Sodium Gradient
A fluorescence-based assay using a sodium-sensitive dye can be used to quantify the sodium gradient.
-
Encapsulation of Fluorescent Dye:
-
For assays measuring sodium influx, the liposomes should be prepared with the fluorescent sodium indicator encapsulated in the internal aqueous phase. This is achieved by adding the dye to the hydration buffer.
-
For assays measuring sodium efflux, the dye can be added to the external buffer.
-
-
Fluorescence Measurement:
-
Place a known volume of the liposome suspension into a cuvette or a well of a microplate.
-
Monitor the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye.
-
A change in fluorescence intensity will indicate the movement of sodium ions across the liposome membrane, mediated by the ionophore.
-
At the end of the experiment, add a detergent (e.g., Triton™ X-100) to lyse the liposomes and obtain a maximum fluorescence signal, which can be used for calibration.
-
Data Presentation
Quantitative data should be summarized in tables for easy comparison and analysis. Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present hypothetical data to illustrate the expected outcomes and parameters that should be measured. Researchers should generate their own data based on the provided protocols.
Table 1: Effect of this compound Concentration on Sodium Efflux Rate
| Lipid:Ionophore Molar Ratio | Initial Sodium Efflux Rate (RFU/s) | Gradient Half-Life (minutes) |
| 1000:1 | 50 ± 5 | 120 ± 10 |
| 500:1 | 150 ± 12 | 45 ± 5 |
| 250:1 | 300 ± 25 | 20 ± 3 |
| 100:1 | 550 ± 40 | 8 ± 2 |
| Note: RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes only. |
Table 2: Stability of Sodium Gradient Over Time at 25°C
| Time (hours) | Internal Sodium Concentration (% of Initial) |
| 0 | 100 |
| 1 | 95 ± 2 |
| 4 | 88 ± 3 |
| 12 | 75 ± 5 |
| 24 | 60 ± 6 |
| Note: Data are hypothetical and for illustrative purposes only, assuming a lipid:ionophore ratio of 1000:1. |
Visualizations
Diagrams
Caption: Experimental workflow for creating a sodium gradient in liposomes.
Caption: Mechanism of this compound-mediated sodium transport.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of fluorescent dye | Inefficient hydration or extrusion | Ensure hydration is performed above the lipid Tc. Increase the number of extrusion cycles. |
| No significant change in fluorescence | Inactive ionophore or no gradient | Verify the activity of the ionophore. Ensure complete exchange of the external buffer. Check for liposome leakage. |
| Rapid dissipation of the sodium gradient | High ionophore concentration or leaky liposomes | Decrease the concentration of this compound. Optimize the lipid composition to improve membrane stability. |
| Inconsistent fluorescence readings | Liposome aggregation or settling | Ensure liposomes are well-suspended before measurement. Use a buffer with appropriate ionic strength. |
Safety and Handling
This compound should be handled in a well-ventilated area.[3] It is advisable to wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[4][5]
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for creating and characterizing sodium gradients in liposomes using this compound. By following these procedures, researchers can effectively generate stable ion gradients for a wide range of applications in drug delivery, membrane transport studies, and the development of novel therapeutic systems. It is important to note that the optimal experimental conditions, particularly the concentration of the ionophore, may need to be determined empirically for specific lipid compositions and applications.
References
Application Notes and Protocols for Sodium Ionophore VIII in Fluorescence Microscopy Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of Sodium Ionophore VIII in fluorescence microscopy assays to investigate intracellular sodium dynamics. Due to the limited availability of specific published protocols for this compound in this direct application, the following information is based on its known properties as a highly hydrophobic and selective sodium ionophore, with methodologies adapted from established protocols for similar ionophores such as monensin and gramicidin.
Introduction to this compound
This compound, with the chemical name Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate, is a lipophilic compound that selectively binds and transports sodium ions (Na⁺) across biological membranes.[1] Ionophores are essential tools in cell biology and drug discovery for manipulating intracellular ion concentrations.[2] By creating an artificial pathway for Na⁺ movement, this compound can be used to equilibrate intracellular and extracellular sodium levels, a critical step for the in situ calibration of fluorescent sodium indicators. Its high hydrophobicity suggests efficient incorporation into cellular membranes.[3]
Applications in Research and Medicine:
-
Investigating Sodium Homeostasis: Studying the mechanisms that regulate intracellular sodium concentrations.
-
Ion Channel and Transporter Research: Characterizing the function of sodium channels and transporters by manipulating sodium gradients.[2]
-
Drug Discovery: Screening for compounds that modulate sodium-dependent cellular processes.[2]
-
Cell Viability and Apoptosis Studies: Investigating the role of sodium influx in cellular health and programmed cell death.
Principle of Use in Fluorescence Microscopy
In fluorescence microscopy, sodium-sensitive fluorescent dyes (e.g., Sodium Green, CoroNa Green, ANG-2) are used to visualize and quantify changes in intracellular sodium concentration ([Na⁺]i). These dyes exhibit a change in their fluorescent properties upon binding to Na⁺. To obtain quantitative data, the fluorescence signal must be calibrated. This compound facilitates this calibration by making the cell membrane permeable to Na⁺, thereby allowing the equilibration of [Na⁺]i with a known extracellular sodium concentration ([Na⁺]o).
Quantitative Data Summary
The following tables summarize typical concentration ranges and spectral properties of commonly used fluorescent sodium indicators that can be employed in conjunction with this compound.
Table 1: Recommended Concentration Ranges for Reagents
| Reagent | Stock Solution | Working Concentration | Solvent |
| This compound | 1-10 mM | 1-10 µM | DMSO |
| Sodium Green, AM | 1-5 mM | 1-10 µM | DMSO |
| CoroNa Green, AM | 1-5 mM | 1-10 µM | DMSO |
| ANG-2, AM | 1-5 mM | 1-5 µM | DMSO |
| Pluronic F-127 | 20% (w/v) | 0.02-0.05% | DMSO |
Table 2: Spectral Properties of Common Sodium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Na⁺ (mM) |
| Sodium Green | ~507 | ~532 | ~20 |
| CoroNa Green | ~492 | ~516 | ~80 |
| ANG-2 | ~525 | ~545 | ~20 |
Experimental Protocols
General Workflow for Intracellular Sodium Measurement
The following diagram illustrates the general workflow for measuring intracellular sodium concentration using a fluorescent indicator and calibrating the signal with this compound.
Detailed Protocol for In Situ Calibration of a Sodium Indicator
This protocol describes the steps for calibrating the fluorescence signal of a sodium indicator using this compound to determine the intracellular sodium concentration.
Materials:
-
Cells cultured on glass coverslips suitable for microscopy
-
Fluorescent sodium indicator (e.g., Sodium Green, AM)
-
This compound
-
Pluronic F-127 (20% in DMSO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Calibration Buffers: A series of buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 140 mM). To maintain osmolarity, Na⁺ is typically replaced with K⁺ or N-methyl-D-glucamine (NMDG).
Procedure:
-
Indicator Loading:
-
Prepare a loading solution by diluting the sodium indicator AM ester (e.g., Sodium Green, AM) to a final concentration of 1-10 µM in HBSS.
-
To aid in the solubilization of the AM ester, first mix the stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells three times with fresh HBSS to remove any extracellular indicator.
-
-
Baseline Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.
-
Acquire baseline fluorescence images of the cells in normal HBSS.
-
-
Experimental Treatment (Optional):
-
If studying the effect of a specific treatment, perfuse the cells with the compound of interest and record any changes in fluorescence.
-
-
In Situ Calibration:
-
Prepare a solution of this compound in the highest concentration calibration buffer (e.g., 140 mM Na⁺) to a final concentration of 1-10 µM.
-
Perfuse the cells with this solution. The inclusion of the ionophore will begin to equilibrate the intracellular and extracellular Na⁺ concentrations.
-
Sequentially perfuse the cells with the series of calibration buffers, starting from the lowest Na⁺ concentration to the highest, each containing this compound.
-
Allow the fluorescence to stabilize at each new concentration before acquiring images.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of individual cells or regions of interest for each calibration point.
-
Subtract the background fluorescence from each measurement.
-
Plot the background-corrected fluorescence intensity as a function of the known extracellular Na⁺ concentration to generate a calibration curve.
-
Use the calibration curve to convert the baseline and experimental fluorescence values into intracellular Na⁺ concentrations.
-
Signaling Pathway Visualization
Changes in intracellular sodium can impact various signaling pathways. For instance, an increase in intracellular sodium can reverse the direction of the Sodium-Calcium Exchanger (NCX), leading to an increase in intracellular calcium.
Troubleshooting and Considerations
-
Cell Health: Ionophores can be toxic to cells over long exposure times. Minimize incubation times and monitor cell morphology.
-
Indicator Compartmentalization: Some AM esters can accumulate in organelles. Visually inspect the fluorescence distribution to ensure it is primarily cytosolic.
-
Phototoxicity and Photobleaching: Use the lowest possible excitation light intensity and exposure times to minimize cell damage and dye bleaching.
-
Incomplete Equilibration: The efficiency of equilibration with ionophores can vary between cell types. It may be necessary to optimize the ionophore concentration and incubation time.
-
Calibration Curve: The in situ calibration curve may differ from in vitro measurements due to interactions of the indicator with the intracellular environment.
By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable tool for the quantitative analysis of intracellular sodium dynamics in a variety of cell types and experimental models.
References
Optimal Working Concentration of Sodium Ionophore VIII for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of Sodium Ionophore VIII (also known as bis[(12-crown-4)methyl] 2,2-didodecylmalonate) in various cell culture applications. This document outlines the mechanism of action, provides recommended concentration ranges based on available data, and details protocols for critical experiments.
Introduction to this compound
This compound is a lipophilic molecule that selectively binds and transports sodium ions (Na⁺) across biological membranes. By increasing the permeability of cell membranes to Na⁺, it disrupts the natural ion gradients, leading to an increase in intracellular sodium concentration. This perturbation can trigger a cascade of downstream signaling events, making it a valuable tool for studying cellular processes regulated by sodium homeostasis.
Mechanism of Action
This compound acts as a carrier molecule, encapsulating a sodium ion in its central hydrophilic cavity while its hydrophobic exterior allows it to diffuse across the lipid bilayer of the cell membrane. This process elevates the intracellular sodium concentration, which in turn can modulate several key cellular functions and signaling pathways.
Signaling Pathways Activated by Increased Intracellular Sodium
An increase in intracellular sodium concentration, as induced by this compound, can trigger several signaling cascades. Two prominent pathways are the activation of the Salt-Inducible Kinase 1 (SIK1) network and the modulation of intracellular calcium levels via the Sodium-Calcium Exchanger (NCX).
Figure 1: SIK1 Signaling Pathway Activation.
Troubleshooting & Optimization
How to optimize Sodium ionophore VIII concentration for specific cell types
Welcome to the technical support center for Sodium Ionophore VIII. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers optimize the use of this compound for their specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a chemical compound that can reversibly bind to sodium ions (Na⁺)[1]. Because it is lipid-soluble, it can transport these ions across hydrophobic biological membranes, such as the cell's lipid bilayer[1][2]. This action disrupts the natural sodium ion gradient maintained by the cell, leading to an increase in the intracellular sodium concentration ([Na⁺]i)[3]. This disruption of the ion gradient can alter the cell's membrane potential and impact various cellular processes[1][4].
Q2: What are the common applications of this compound in research?
A: Researchers use this compound to study the effects of elevated intracellular sodium on cellular physiology. Common applications include:
-
Investigating the role of sodium in cell signaling pathways[5].
-
Studying the function of sodium-dependent transporters and ion channels[3].
-
Inducing specific cellular responses, such as changes in neuromuscular function or apoptosis[2][5].
-
Calibrating fluorescent sodium indicators for measuring intracellular sodium concentrations[6][7][8].
Q3: Is this compound cytotoxic?
A: Yes, like many ionophores, this compound can be cytotoxic at high concentrations or with prolonged exposure[1][9]. By disrupting the essential sodium ion gradient, it can interfere with vital cellular functions, leading to cell death. Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific cell type and experimental duration. A cytotoxicity study found that membranes containing Sodium Ionophore X (a related compound) demonstrated lower toxicity compared to other ionophores like valinomycin and nonactin[9].
Q4: How do I choose a starting concentration for my experiments?
A: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goal[10]. A general recommendation is to start with a broad concentration range in a pilot experiment to determine the dose-response relationship. See the tables and protocols below for more specific guidance.
Experimental Protocols and Data
Protocol 1: Determining the Optimal Concentration using a Dose-Response Assay
This protocol describes how to determine the optimal working concentration of this compound by assessing cell viability across a range of concentrations.
Objective: To identify the highest concentration of this compound that does not cause significant cytotoxicity for a given incubation time.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment (typically 50-70% confluency). Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to start with a wide range (e.g., from 0.01 µM to 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest ionophore concentration).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Also, include wells with medium only (no cells, for background) and cells with vehicle control medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 1 hour, 6 hours, 24 hours). This should match the intended duration of your main experiment.
-
Assess Viability: After incubation, wash the cells with PBS. Then, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read Plate: Incubate for the time specified by the viability reagent manufacturer, and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading from all measurements. Normalize the data to the vehicle control (set as 100% viability). Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. The optimal concentration will be in the range that elicits the desired biological effect without a significant drop in viability.
Table 1: Suggested Starting Concentration Ranges for Dose-Response Experiments
| Cell Type Category | Suggested Starting Range (µM) | Notes |
| Immortalized Cell Lines (e.g., HeLa, HEK293) | 0.1 - 20 µM | Generally more robust; can tolerate higher concentrations. |
| Primary Cells | 0.01 - 10 µM | Often more sensitive; start with a lower concentration range. |
| Stem Cells | 0.01 - 5 µM | Highly sensitive to environmental changes; optimization is critical. |
| Suspension Cells (e.g., Jurkat) | 0.1 - 15 µM | Ensure proper mixing during treatment. |
Note: These are suggested starting points. The optimal range for your specific cell line may differ.
Protocol 2: Measuring Intracellular Sodium with a Fluorescent Indicator
This protocol outlines the steps for measuring changes in intracellular sodium concentration ([Na⁺]i) using a sodium-sensitive fluorescent dye after treatment with this compound.
Objective: To quantify the increase in [Na⁺]i induced by this compound.
Materials:
-
Cells loaded with a sodium indicator dye (e.g., Sodium Green™, Asante Sodium Green)[7][11].
-
This compound at the pre-determined optimal concentration.
-
Fluorescence microscope or plate reader.
-
Control ionophores for calibration (e.g., gramicidin, monensin)[7][12].
-
High and low sodium calibration buffers.
Methodology:
-
Dye Loading: Load your cells with a sodium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific time and temperature[7][8].
-
Establish Baseline: Measure the baseline fluorescence of the dye-loaded cells before adding the ionophore.
-
Add Ionophore: Add the optimized concentration of this compound to the cells.
-
Measure Fluorescence: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular sodium[11].
-
Calibration (Optional but Recommended): At the end of the experiment, you can calibrate the fluorescence signal to absolute [Na⁺]i values. This is done by sequentially adding calibration buffers with known sodium concentrations in the presence of an ionophore cocktail (e.g., gramicidin) that equilibrates intracellular and extracellular sodium[6][7].
-
Data Analysis: Plot the change in fluorescence intensity (or the calculated [Na⁺]i) over time to visualize the effect of this compound.
Table 2: Common Fluorescent Indicators for Intracellular Sodium
| Indicator | Excitation/Emission (nm) | Key Features |
| Sodium Green™ | ~488 / ~525 | Visible light excitation, suitable for flow cytometry and microscopy[7][8][11]. |
| Asante Sodium Green | ~517 / ~540 | Good signal stability and cytosolic retention[11]. |
| SBFI | UV Excitation (~340/380) / ~500 | Ratiometric dye, which can reduce artifacts from uneven dye loading, but requires UV excitation[7][8]. |
| CoroNa™ Green | ~492 / ~516 | Smaller molecule size may improve cell loading compared to Sodium Green™[11]. |
Visualized Workflows and Pathways
Experimental Workflow for Optimization
The following diagram outlines the systematic approach to optimizing this compound concentration.
Caption: Workflow for determining the optimal this compound concentration.
Signaling Consequences of Increased Intracellular Sodium
An influx of sodium can trigger several downstream cellular events.
Caption: Potential signaling effects of ionophore-induced Na⁺ influx.
Troubleshooting Guide
Problem: No observable effect after adding the ionophore.
| Possible Cause | Suggested Solution |
| Concentration is too low. | The chosen concentration may be below the effective threshold for your cell type. Review your dose-response data and try a higher concentration within the non-toxic range. |
| Ionophore has degraded. | Ensure the this compound stock solution is stored correctly (check manufacturer's data sheet) and has not undergone multiple freeze-thaw cycles. Prepare a fresh dilution from a new stock if necessary. |
| Cell density is too high. | A very high cell density can buffer the effects of the ionophore. Ensure you are using cells in the exponential growth phase and at a consistent seeding density. |
| Incorrect buffer/medium composition. | The concentration of extracellular sodium can influence the ionophore's effectiveness. Use a consistent, defined medium for all experiments. |
Problem: High cell death observed even at low concentrations.
| Possible Cause | Suggested Solution |
| Cell type is highly sensitive. | Primary cells or stem cells can be particularly sensitive. Broaden the dose-response to include much lower concentrations (e.g., in the nanomolar range). |
| Solvent (DMSO) toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a vehicle-only control to confirm. |
| Prolonged incubation time. | The cytotoxic effects of ionophores are time-dependent. Reduce the incubation time. A shorter, acute treatment may be sufficient to elicit the desired biological response without killing the cells. |
Troubleshooting Logic Tree
This diagram provides a decision-making path for diagnosing experiments where no cellular response is observed.
Caption: Decision tree for troubleshooting a lack of ionophore effect.
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Recent Advances in Bioactive Artificial Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Na+ measurements using sodium green tetraacetate with flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
- 12. Replenishment of mitochondrial Na+ and H+ by ionophores potentiates cutaneous wound healing in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cytotoxicity issues of Sodium ionophore VIII in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Ionophore VIII, particularly in the context of long-term experiments where cytotoxicity is a concern.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS 174752-42-2), also known as Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate, is a chemical compound that can reversibly bind and transport sodium ions (Na⁺) across biological membranes, such as the lipid bilayers of cells.[1] This transport disrupts the natural sodium ion concentration gradient, which is crucial for various cellular processes. By increasing the permeability of the cell membrane to sodium, it can alter the membrane potential and intracellular sodium concentration.
Q2: Is this compound cytotoxic in long-term experiments?
A comprehensive study investigating the in vitro cytotoxicity of various ion-selective membranes on human dermal fibroblasts found that a membrane containing Sodium Ionophore X (referred to as membrane VIII in the study) was demonstrated to be non-toxic over a 96-hour period.[2][3] This suggests that this compound has a low cytotoxic potential in long-term applications under the tested conditions. However, it is important to note that the cytotoxicity of ionophores can be dose- and time-dependent.[4]
Q3: What are the general mechanisms of ionophore-induced cytotoxicity?
Ionophore-induced cytotoxicity generally stems from the disruption of cellular ion homeostasis.[4] Key mechanisms include:
-
Disruption of Membrane Potential: By transporting ions across the cell membrane, ionophores can alter the electrochemical gradients that are essential for numerous cellular functions.
-
Mitochondrial Dysfunction: Disruption of ion gradients can impact the mitochondrial membrane potential, which is critical for ATP production through oxidative phosphorylation.[4]
-
Increased Reactive Oxygen Species (ROS): Mitochondrial stress can lead to an increase in the production of ROS, which can cause damage to cellular components.[4]
-
Induction of Apoptosis: Significant cellular stress caused by ion imbalance and oxidative stress can trigger programmed cell death (apoptosis).
Troubleshooting Guide: Long-Term Experiments
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Death or Reduced Viability | High Concentration of this compound: Even with low intrinsic toxicity, high concentrations can become cytotoxic. | 1. Titrate the Concentration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type and experiment duration. 2. Refer to Literature: Consult studies that have used this compound or similar compounds to guide your concentration selection. The aforementioned study used 0.7 mg of the ionophore in a 66 mg membrane matrix.[3] |
| Solvent Toxicity: The solvent used to dissolve this compound may be cytotoxic. | 1. Use a Biocompatible Solvent: Select a solvent with known low toxicity to your cells (e.g., DMSO) and keep the final concentration in the culture medium as low as possible (typically <0.1%). 2. Solvent Control: Always include a vehicle control (culture medium with the same concentration of solvent) in your experiments to assess the effect of the solvent alone. | |
| Leaching from Delivery System: If using a membrane or other delivery vehicle, components may leach into the medium and cause toxicity.[2] | 1. Biocompatible Materials: Ensure all components of your delivery system (e.g., polymers, plasticizers) are biocompatible.[2] 2. Pre-leach the Delivery System: Consider pre-incubating the delivery system in culture medium to allow for initial leaching of any potentially toxic components before introducing it to your cells. | |
| Inconsistent or Non-reproducible Results | Incomplete Dissolution of Ionophore: this compound is a lipophilic molecule and may not dissolve completely in aqueous media. | 1. Proper Solubilization: Ensure the ionophore is fully dissolved in the stock solution. Sonication may be helpful. 2. Use of a Carrier: Consider using a carrier molecule like pluronic F-127 to improve solubility and delivery in aqueous solutions. |
| Degradation of Ionophore: The ionophore may degrade over the course of a long-term experiment. | 1. Fresh Preparations: Prepare fresh stock solutions of this compound regularly. 2. Storage: Store the stock solution protected from light and at the recommended temperature. | |
| Alterations in Cellular Signaling Pathways | Disruption of Sodium-Dependent Processes: Changes in intracellular sodium can affect various signaling pathways. | 1. Monitor Intracellular Sodium: If possible, use a sodium-sensitive fluorescent dye to monitor changes in intracellular sodium concentration. 2. Assess Downstream Effects: Investigate the activity of key sodium-dependent transporters (e.g., Na+/K+-ATPase, Na+/Ca2+ exchanger) and signaling molecules that are sensitive to changes in membrane potential.[5] |
Data Presentation
Table 1: Summary of Cytotoxicity Data for Different Ionophores
The following table summarizes the percentage of Ki67+ (proliferating) human dermal fibroblast cells after 96 hours of exposure to membranes containing different ionophores, as reported in the literature. A lower percentage indicates higher cytotoxicity.
| Ionophore | Membrane Designation | % of Ki67+ Cells (Mean ± SD) | Indication |
| Sodium Ionophore X | VIII | 75.5 ± 7.4% | Non-toxic |
| Potassium Ionophore II | X | 87.2 ± 9.1% | Non-toxic |
| Valinomycin (Potassium Ionophore) | V | 32.4 ± 9.5% | Toxic |
| Nonactin (Ammonium Ionophore) | VI | 50.8 ± 10.8% | Toxic |
Data extracted from Parrilla, M., et al. (2019). Cytotoxicity Study of Ionophore-Based Membranes: Toward On-Body and in Vivo Ion Sensing. ACS Sensors.[2]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability and can be adapted to evaluate the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway: Potential Downstream Effects of Increased Intracellular Sodium
An increase in intracellular sodium concentration due to the action of this compound can trigger a cascade of events. This diagram illustrates the potential downstream consequences.
References
- 1. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Electrophysiological Effects of Ionophore-induced Increases in Intracellular Na+ in Cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Sodium ionophore VIII
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium Ionophore VIII. Our goal is to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical compound that facilitates the transport of sodium ions (Na⁺) across biological membranes, such as the plasma membrane of a cell. It is a lipophilic molecule that can embed within the lipid bilayer and selectively bind to Na⁺, shuttling it down its electrochemical gradient.[1] This action leads to an increase in the intracellular sodium concentration, a valuable tool for studying sodium-dependent cellular processes.
Q2: What are the primary applications of this compound in research?
This compound is primarily used to artificially increase intracellular sodium levels to investigate a variety of cellular functions, including:
-
The function of sodium-dependent enzymes and transporters.[4]
-
The interplay between sodium and other ions, such as calcium.[5][6]
-
The impact of sodium overload on cellular health and disease models.
Q3: Is this compound selective for sodium ions?
This compound exhibits high selectivity for Na⁺ over other physiologically relevant cations. The selectivity is quantified by potentiometric selectivity coefficients (logKpotNa,X), where a more negative value indicates higher selectivity for Na⁺ over the interfering ion X.
| Interfering Ion (X) | Selectivity Coefficient (logKpotNa,X) |
| Lithium (Li⁺) | -3.3 |
| Potassium (K⁺) | -1.95 |
| Ammonium (NH₄⁺) | -3.4 |
| Magnesium (Mg²⁺) | -4.7 |
| Calcium (Ca²⁺) | -3.9 |
Data sourced from a Sigma-Aldrich product information sheet.
Interpretation: These values indicate a strong preference for sodium. For instance, the selectivity for Na⁺ over K⁺ is nearly 100-fold (log value of -1.95). This high selectivity is crucial for minimizing off-target effects related to the transport of other cations.
Q4: What is a recommended starting concentration for cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, experimental duration, and desired intracellular sodium concentration. Based on general use of ionophores in cell culture, a starting concentration range of 1-10 µM is recommended. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological response while minimizing cytotoxicity.
Q5: How can I measure the change in intracellular sodium concentration?
Several fluorescent indicators are available to measure intracellular sodium levels. Commonly used dyes include:
-
Sodium Green: A single-wavelength indicator that increases in fluorescence intensity upon binding Na⁺.
-
SBFI (Sodium-binding benzofuran isophthalate): A ratiometric indicator that allows for more quantitative measurements.
-
CoroNa Green: Another single-wavelength indicator.
-
ANG-2 (Asante Natrium Green-2): A newer generation indicator with improved properties.[2]
It is important to note that the use of ionophores for calibrating these dyes can sometimes lead to inaccuracies in absolute concentration measurements.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Cytotoxicity | Concentration too high: The ionophore concentration is above the toxic threshold for the specific cell type. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a low concentration (e.g., 1 µM) and titrate upwards. |
| Prolonged exposure: The incubation time is too long, leading to irreversible disruption of ion homeostasis. | Reduce the incubation time. For many applications, a short exposure (e.g., 15-60 minutes) is sufficient to observe effects. | |
| Solvent toxicity: The solvent used to dissolve the ionophore (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%). | |
| Inconsistent or No Effect | Low ionophore concentration: The concentration is too low to induce a significant change in intracellular sodium. | Gradually increase the concentration of this compound. |
| Poor solubility/precipitation: The ionophore has precipitated out of the solution. | Ensure the ionophore is fully dissolved in the stock solution and is properly diluted in the working medium. Visually inspect for precipitates. | |
| Cell type resistance: Some cell types may have more robust mechanisms for extruding sodium, such as a high activity of the Na⁺/K⁺-ATPase. | Consider co-incubation with an inhibitor of the Na⁺/K⁺-ATPase, such as ouabain, to potentiate the effect of the ionophore. Use with caution as this will have its own cellular consequences. | |
| Off-Target Effects Observed | Disruption of other ion gradients: Although selective, at high concentrations, the ionophore may transport other ions, particularly K⁺. | Use the lowest effective concentration of this compound as determined by your dose-response curve. Refer to the selectivity data to anticipate potential interferences. |
| Mitochondrial dysfunction: Increased intracellular sodium can lead to mitochondrial sodium uptake, affecting mitochondrial membrane potential and function. | Monitor mitochondrial health using assays for membrane potential (e.g., TMRE, JC-1) or ATP production. Use a lower concentration or shorter incubation time to minimize mitochondrial stress. | |
| Alterations in calcium signaling: Increased intracellular sodium can reverse the direction of the Na⁺/Ca²⁺ exchanger, leading to an influx of Ca²⁺ and subsequent activation of calcium-dependent signaling pathways.[5][6] | Monitor intracellular calcium levels using a fluorescent indicator (e.g., Fura-2, Fluo-4) to assess the impact on calcium homeostasis. |
Experimental Protocols
Protocol 1: Inducing a Controlled Increase in Intracellular Sodium
This protocol provides a general framework for using this compound in cultured cells. Optimization is essential for each cell type and experimental setup.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cultured cells in appropriate medium
-
Balanced salt solution (e.g., HBSS or PBS) with and without calcium and magnesium
-
Fluorescent sodium indicator (e.g., Sodium Green, AM)
-
Pluronic F-127 (optional, for dye loading)
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) to achieve the desired confluence on the day of the experiment.
-
Dye Loading (Optional): If measuring intracellular sodium, load the cells with a fluorescent sodium indicator according to the manufacturer's protocol. Typically, this involves incubating the cells with 1-5 µM of the AM ester form of the dye for 30-60 minutes at 37°C.
-
Preparation of Working Solution: Immediately before use, dilute the this compound stock solution in the desired experimental buffer or cell culture medium to the final working concentration (start with a range of 1-10 µM).
-
Treatment: Remove the cell culture medium and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 15-60 minutes). This should be determined empirically.
-
Measurement/Analysis:
-
For fluorescence-based measurements of intracellular sodium, proceed with imaging or plate reader analysis.
-
For other downstream analyses (e.g., Western blot, qPCR), wash the cells with buffer to remove the ionophore and then lyse the cells according to your standard protocol.
-
Protocol 2: Measuring Intracellular Sodium with a Fluorescent Indicator
Procedure:
-
Follow steps 1-3 from Protocol 1 to prepare the ionophore and load cells with a sodium indicator.
-
Wash the cells twice with a balanced salt solution to remove extracellular dye.
-
Add the experimental buffer containing different concentrations of this compound (and any other test compounds).
-
Immediately begin measuring the fluorescence using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for your chosen indicator.
-
Continue to acquire data over time to observe the kinetics of the sodium influx.
Mandatory Visualizations
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: Key potential off-target signaling pathways affected by an increase in intracellular sodium induced by this compound.
Caption: A decision-making flowchart for troubleshooting cytotoxicity issues when using this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Monitoring Ion Activities In and Around Cells Using Ion-Selective Liquid-Membrane Microelectrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. agscientific.com [agscientific.com]
- 5. Sodium ionophore X Selectophore®, function tested 97600-39-0 [sigmaaldrich.com]
- 6. Selectophore Ionophores [merckmillipore.com]
Improving the signal-to-noise ratio in Sodium ionophore VIII assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sodium ionophore VIII. The focus is on improving the signal-to-noise ratio to ensure robust and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical compound that can reversibly bind and transport sodium ions (Na⁺) across lipid membranes, such as the cell membrane.[1] It is a lipid-soluble carrier ionophore, meaning it contains a hydrophilic center to bind the ion and a hydrophobic exterior to interact with the membrane.[1] By embedding itself in the cell membrane, it facilitates the passive transport of Na⁺ into the cell, effectively increasing the intracellular sodium concentration and disrupting the natural membrane potential.[1][2]
Q2: What are the primary applications of this compound in research?
This compound and similar ionophores are widely used in cell physiology experiments to manipulate intracellular ion concentrations.[1][3] This allows researchers to study the role of sodium in various cellular processes, including signal transduction, pH regulation, and neuromuscular function.[3][4] They are also critical components in the fabrication of ion-selective electrodes (ISEs) for accurately measuring sodium concentrations in solutions.[4][5]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a crystal or powder. It should be dissolved in a high-quality, anhydrous solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store the stock solution at -20°C or below, protected from light and moisture, to prevent degradation. When preparing working solutions, dilute the stock in the appropriate aqueous buffer immediately before use to avoid precipitation.
Q4: What is a typical working concentration for this compound in a cell-based assay?
The optimal concentration is highly dependent on the cell type, assay duration, and desired effect. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup. A typical starting range for sodium ionophores like monensin in cell-based assays is between 1 µM and 10 µM.[6] Over- or under-concentration can lead to cytotoxicity or a suboptimal signal, respectively.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio (SNR) can obscure meaningful results. The primary causes are typically high background fluorescence or a weak specific signal.
Problem 1: High Background Signal
Q: My fluorescence readings are high across the entire plate, even in my negative control wells (no ionophore). What are the common causes and solutions?
A: High background signal reduces the sensitivity of your assay by masking the specific signal from your experimental wells.[7] The table below outlines common causes and solutions.
| Potential Cause | Recommended Solution |
| Autofluorescence | Media components like phenol red and fetal bovine serum (FBS) are common sources of autofluorescence.[8] Solution: Perform the final measurement step in a phenol red-free medium or a simple salt buffer (e.g., HBSS). If possible, use serum-free media for the assay.[8] |
| Inappropriate Microplate | The color of the microplate is critical for fluorescence assays. Solution: Always use opaque, black-walled microplates for fluorescence measurements to minimize light scatter and well-to-well crosstalk.[8] Clear-bottom plates can be used if reading from the bottom. |
| Reagent Contamination | Buffers or media may be contaminated with fluorescent substances or your target analyte.[7][9] Solution: Use fresh, high-purity reagents for each experiment. Filter-sterilize all buffers. |
| Insufficient Washing | Incomplete washing can leave behind unbound fluorescent dye, leading to a high baseline signal.[7][9] Solution: Increase the number of wash steps (e.g., from 2 to 4 cycles) after dye loading. Ensure complete aspiration of the wash buffer from wells without allowing the cells to dry out.[9][10] |
Below is a decision tree to guide troubleshooting efforts for high background signals.
Figure 1. Troubleshooting logic for high background signals.
Problem 2: Low Specific Signal or Poor Signal-to-Noise Ratio
Q: The fluorescence change after adding this compound is very weak, making it difficult to distinguish from the background. How can I increase the signal?
A: A weak signal can result from suboptimal assay conditions or instrument settings. The goal is to maximize the specific signal while keeping the background noise low.[11][12]
| Potential Cause | Recommended Solution |
| Suboptimal Ionophore Concentration | The concentration of this compound may be too low to induce a significant Na⁺ influx or too high, causing cytotoxicity. Solution: Perform a concentration-response curve (e.g., 0.1 µM to 20 µM) to find the EC₅₀ and determine the optimal concentration that gives the maximal signal without compromising cell health. |
| Insufficient Incubation Time | The measurement may be taken before the ionophore has had sufficient time to act. Solution: Perform a time-course experiment. Measure the fluorescence signal kinetically immediately after adding the ionophore to capture the peak response time. |
| Incorrect Instrument Settings | Plate reader settings like gain, focal height, and number of flashes are critical for maximizing signal detection.[8] Solution: Optimize the gain setting using your positive control (highest signal) to maximize signal without saturating the detector.[8] Increase the number of flashes per well to average out readings and reduce variability.[8] |
| Low Dye Concentration or Loading Efficiency | Insufficient intracellular fluorescent dye will result in a weak signal. Solution: Optimize the concentration of the sodium indicator dye and the loading time. Ensure cells are healthy, as loading is an active process. |
| Ionophore-Induced Fluorescence Quenching | Some studies suggest that ionophores can directly reduce the fluorescence of certain dyes, independent of the ion concentration.[3] Solution: This is an inherent property. Focus on maximizing the other parameters (ionophore concentration, instrument settings) to overcome this effect. Be aware of this phenomenon when interpreting quantitative results.[3] |
Experimental Protocols & Visualizations
Signaling Pathway of a Sodium Ionophore Assay
The diagram below illustrates the mechanism by which this compound induces a measurable fluorescent signal.
Figure 2. Mechanism of action for this compound in a fluorescence-based assay.
Protocol: Standard Sodium Influx Assay
This protocol provides a general workflow for measuring sodium influx in adherent cells using this compound and a fluorescent indicator.
Materials:
-
Adherent cells cultured in a 96-well, black-walled, clear-bottom microplate.
-
Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2, CoroNa Green).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer.
-
Fluorescence microplate reader.
Workflow Diagram:
Figure 3. General experimental workflow for a sodium influx assay.
Detailed Steps:
-
Cell Preparation: Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare the dye loading solution in HBSS according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Washing:
-
Carefully aspirate the dye loading solution.
-
Gently wash the cells three times with 100 µL of HBSS per well, ensuring complete removal of the buffer after each wash without disturbing the cell monolayer.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Assay Measurement:
-
Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Allow the plate to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for 1-2 minutes.
-
Using the reader's injection system, add a prepared solution of this compound to the treatment wells and a vehicle control (e.g., DMSO diluted in HBSS) to the negative control wells.
-
Immediately begin a kinetic read of the plate for 5-15 minutes, taking readings every 15-30 seconds.
-
-
Data Analysis:
-
For each well, normalize the fluorescence signal (F) to the average baseline fluorescence (F₀) to get the ΔF/F₀ ratio.
-
Compare the maximum response or the area under the curve between the ionophore-treated wells and the vehicle control wells to quantify the sodium influx.
-
By systematically addressing potential sources of noise and optimizing key experimental parameters, researchers can significantly improve the quality and reliability of data from this compound assays.
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. agscientific.com [agscientific.com]
- 5. Sodium ionophore III Selectophore™, function tested | 81686-22-8 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. arp1.com [arp1.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. novateinbio.com [novateinbio.com]
- 11. support.izon.com [support.izon.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Quantitative Analysis with Sodium Ionophore VIII
Welcome to the technical support center for quantitative analysis using Sodium Ionophore VIII. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for accurate and reliable sodium ion measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective neutral carrier used in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of sodium ions (Na⁺) in aqueous solutions. It functions by selectively binding with sodium ions, creating a charge separation across a PVC membrane. This generates a potential difference that is proportional to the concentration of sodium ions in the sample, which can be measured with a pH/mV meter or an ion analyzer.
Q2: What is the optimal pH range for using a this compound-based ISE?
The recommended pH range for accurate sodium ion measurements using an ISE with this compound is typically between 9 and 12.[1] It is crucial to adjust the pH of both your standards and samples to fall within this range using an Ionic Strength Adjustment Buffer (ISAB).
Q3: Why is an Ionic Strength Adjustment Buffer (ISAB) necessary?
An ISAB serves two primary purposes:
-
Adjusts and maintains a high and constant ionic strength: This ensures that the activity coefficient of sodium ions is constant across all standards and samples, allowing the electrode to respond to the concentration of sodium ions rather than their activity.
-
Adjusts the pH of the solution: As mentioned, it brings the pH into the optimal range for the ionophore's performance, minimizing interference from H⁺ ions.[1]
A typical recommendation is to add 2 ml of ISAB to every 100 ml of standard and sample solution.[1]
Q4: How often should I calibrate my this compound-based ISE?
For best accuracy, it is recommended to calibrate your electrode daily.[2] If you are performing a large number of measurements or require high precision, you should check the calibration every one to two hours.[3]
Q5: How should I store the this compound-based ISE when not in use?
Proper storage is crucial for maintaining the performance and extending the lifespan of your electrode. For short-term storage (overnight), keep the electrode immersed in a solution of 100 ppm sodium standard.[1] For long-term storage, rinse the electrode thoroughly with deionized water, blot it dry, and store it in a dry and cool place.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or slow response | 1. Clogged reference junction.2. Air bubble on the membrane surface.3. Electrode not properly conditioned.4. Membrane poisoned by the sample. | 1. Clear the reference junction by gently pressing the electrode tip.2. Remove any air bubbles by gently tapping the electrode.3. Soak the electrode in a mid-range standard solution for at least 30 minutes.4. If the membrane is contaminated, try cleaning it by soaking it in deionized water. If the issue persists, the membrane may need to be replaced. |
| Noisy or unstable readings (drift) | 1. Insufficient filling solution in the reference electrode.2. Clogged reference junction.3. Temperature fluctuations between standards and samples.4. Static electricity interference. | 1. Ensure the reference electrode is filled to the correct level with the appropriate filling solution.2. Clear the reference junction.3. Allow all standards and samples to reach the same temperature before measurement.4. Use an anti-static mat or ensure proper grounding of the equipment. |
| "Out of Range" error | 1. Electrode not properly connected to the meter.2. Insufficient reference filling solution.3. Defective electrode or meter. | 1. Check the connection between the electrode and the meter.2. Top up the reference filling solution.3. Test the meter with a different electrode or vice versa to identify the faulty component. |
| Low slope on calibration curve | 1. Incorrectly prepared or contaminated standard solutions.2. Clogged reference junction.3. Air bubble on the membrane.4. Depleted reference filling solution. | 1. Prepare fresh standard solutions using high-purity water and reagents.2. Clear the reference junction.3. Remove any air bubbles from the membrane surface.4. Replace the reference filling solution. |
| Measurements not reproducible | 1. Sample carryover between measurements.2. Temperature differences between samples.3. Inconsistent stirring. | 1. Thoroughly rinse the electrode with deionized water and blot dry between each measurement.2. Ensure all samples are at the same temperature.3. Use a magnetic stirrer at a constant and moderate speed for all measurements. |
Experimental Protocols
Preparation of a Sodium Ion-Selective Membrane with this compound
This protocol describes the preparation of a PVC-based membrane for a sodium-selective electrode.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or o-nitrophenyloctyl ether - o-NPOE)
-
Lipophilic salt (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate - NaTFPB)
-
Tetrahydrofuran (THF), freshly distilled
Typical Membrane Composition:
| Component | Weight % |
| This compound | ~1-5% |
| PVC | ~30-33% |
| Plasticizer (DOS or o-NPOE) | ~60-66% |
| Lipophilic Salt (NaTFPB) | ~0.5-2% |
Procedure:
-
Accurately weigh the membrane components and dissolve them in a minimal amount of fresh THF in a glass vial.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Pour the membrane cocktail into a clean, flat glass ring or dish and allow the THF to evaporate slowly in a dust-free environment for approximately 24-48 hours.
-
Once the membrane is fully formed and dry, carefully cut a small disc (typically 5-7 mm in diameter) to be incorporated into the electrode body.
Calibration Protocol for Quantitative Sodium Analysis
This protocol outlines the steps for a multi-point calibration of a this compound-based ISE.
Materials:
-
Sodium Chloride (NaCl), analytical grade
-
Deionized water (high purity)
-
Ionic Strength Adjustment Buffer (ISAB)
-
Calibrated pH/mV meter or ion analyzer
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock standard solution (e.g., 1000 ppm Na⁺): Accurately weigh 2.542 g of NaCl and dissolve it in 1 liter of deionized water in a volumetric flask.
-
Prepare a series of working standard solutions: Perform serial dilutions of the stock solution to prepare at least three standards of decreasing concentration (e.g., 100 ppm, 10 ppm, and 1 ppm Na⁺).
-
Prepare the electrode: Condition the Sodium ISE by immersing it in the mid-range standard solution (e.g., 10 ppm) for at least 30 minutes before the first use.
-
Calibrate the meter: a. Place 50 mL of the lowest concentration standard (e.g., 1 ppm) into a beaker with a magnetic stir bar. b. Add 1 mL of ISAB and start stirring at a constant, moderate speed. c. Immerse the electrode in the solution, ensuring the sensing membrane and reference junction are fully submerged. d. Wait for the reading to stabilize and record the millivolt (mV) value. e. Repeat steps 4a-4d for the remaining standards, moving from the lowest to the highest concentration.
-
Generate the calibration curve: Plot the recorded mV values (on the y-axis) against the logarithm of the sodium concentration (on the x-axis). The resulting plot should be linear with a slope of approximately 54-60 mV per decade of concentration change at room temperature.
Quantitative Data Summary
Table 1: Performance Characteristics of a Typical this compound-based ISE
| Parameter | Typical Value |
| Linear Concentration Range | 10⁻⁵ to 10⁻¹ M |
| Slope | 54-60 mV/decade |
| pH Range | 9 - 12 |
| Response Time | < 30 seconds |
| Reproducibility | ± 2% |
Table 2: Selectivity Coefficients (log KpotNa,M) for a this compound-based ISE
| Interfering Ion (M) | Selectivity Coefficient (log KpotNa,M) |
| Potassium (K⁺) | -2.0 to -2.5 |
| Ammonium (NH₄⁺) | -3.0 to -3.5 |
| Calcium (Ca²⁺) | -3.5 to -4.0 |
| Magnesium (Mg²⁺) | -3.5 to -4.0 |
| Hydrogen (H⁺) | ~ -8.0 (at optimal pH) |
Note: The exact selectivity coefficients can vary depending on the specific membrane composition and experimental conditions.
Visualizations
Caption: Experimental workflow for quantitative sodium analysis.
Caption: Mechanism of sodium ion detection.
References
How to prevent precipitation of Sodium ionophore VIII in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Sodium Ionophore VIII in aqueous buffers during their experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound in your aqueous experimental buffer is a common issue arising from its inherent chemical properties. This guide provides a step-by-step approach to diagnose and resolve this problem.
Core Issue: High Lipophilicity
Sodium ionophores are lipid-soluble molecules designed to transport ions across hydrophobic biological membranes.[1] This essential characteristic means they have very low intrinsic solubility in aqueous solutions. The primary cause of precipitation is the ionophore coming out of solution when transferred from an organic solvent stock to an aqueous buffer.
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: Due to its lipophilic nature, this compound should be dissolved in a high-quality, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.
-
Recommended Protocol: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. Ensure the ionophore is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[2]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[3]
Q2: What is the best way to dilute the DMSO stock solution into my aqueous buffer?
A2: The dilution step is critical for preventing precipitation.
-
Bring your aqueous buffer to the final experimental temperature.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.[2] This rapid mixing helps to disperse the ionophore molecules before they can aggregate and precipitate.
-
Never add the aqueous buffer to the DMSO stock, as this will cause the ionophore to immediately precipitate.
Q3: What is the maximum recommended final concentration of DMSO in my experiment?
A3: The final concentration of DMSO in your aqueous buffer should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
| DMSO Concentration | Cellular Tolerance |
| < 0.1% | Generally considered safe for most cell lines.[2] |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[2][4] |
| > 1.0% | Can cause significant cytotoxicity and affect results.[2] |
To achieve this, it is advisable to prepare a high-concentration stock solution in DMSO. For example, to achieve a final concentration of 1 µM this compound with 0.1% DMSO, you would need a 1 mM stock solution in DMSO.
Solubility and Buffer Composition
Q4: My ionophore precipitates even with careful dilution. What else can I do?
A4: If precipitation persists, consider modifying your aqueous buffer.
-
Carrier Proteins: The addition of a carrier protein, such as Bovine Serum Albumin (BSA), can significantly enhance the solubility of lipophilic compounds.[5][6] BSA can bind to the ionophore, keeping it in solution. A final concentration of 0.1% to 1% BSA in the buffer can be effective.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-127 can also be used as solubilizing agents, though their effects on your specific experimental system should be validated.[7][8]
Q5: Can the pH or salt concentration of my buffer affect solubility?
A5: While this compound is a neutral molecule and its solubility is not directly pH-dependent, extreme pH values or very high salt concentrations can alter the properties of the buffer and potentially reduce the solubility of hydrophobic compounds.[9][10] It is best to use standard physiological buffers (e.g., PBS, HEPES-buffered saline, cell culture media) within a pH range of 7.2-7.4.
Mechanism of Action
Q6: How does this compound work?
A6: this compound is a "carrier" ionophore. It functions by binding a sodium ion (Na⁺) at the outer surface of a cell membrane, enclosing it in a lipophilic complex. This complex can then diffuse across the lipid bilayer. On the inner side of the membrane, the ionophore releases the Na⁺ into the cytoplasm, thereby increasing the intracellular sodium concentration and disrupting the cell's natural sodium gradient.[11][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 817.1 g/mol )[13]
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 8.17 mg of this compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. If necessary, warm the tube briefly in a 37°C water bath or use an ultrasonic bath for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Store the aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile conical tube
-
-
Procedure:
-
Dispense the desired final volume of aqueous buffer into a sterile conical tube (e.g., 10 mL for a 10 µM final concentration).
-
Place the tube on a vortex mixer set to a medium-high speed.
-
Take 10 µL of the 10 mM DMSO stock solution.
-
While the buffer is actively vortexing, slowly dispense the 10 µL of the stock solution dropwise into the buffer.
-
Continue vortexing for an additional 10-15 seconds to ensure complete mixing.
-
The final solution will be 10 µM this compound in the aqueous buffer with a final DMSO concentration of 0.1%. Use this working solution immediately.
-
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. lifetein.com [lifetein.com]
- 3. echemi.com [echemi.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Ionophores | PPT [slideshare.net]
- 13. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with autofluorescence in Sodium ionophore VIII imaging
Technical Support Center: Sodium Ionophore VIII Imaging
Welcome to the technical support center for researchers utilizing this compound in fluorescence imaging experiments. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you address challenges related to autofluorescence, ensuring the acquisition of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my sodium imaging experiment?
A: Autofluorescence is the natural fluorescence emitted by biological samples from endogenous molecules, which can be mistakenly identified as the target of interest or obscure its detection.[1] In the context of an experiment using this compound, you are typically measuring the resulting increase in intracellular sodium with a specific fluorescent indicator dye. Autofluorescence can create a high background signal, which reduces the signal-to-noise ratio, making it difficult to distinguish the true signal from your sodium indicator from this inherent background noise.[2][3]
Common sources of autofluorescence can be categorized as:
-
Endogenous Fluorophores : Molecules naturally present in cells and tissues, such as NADH, collagen, riboflavin, and lipofuscin.[2][4]
-
Experimentally-Induced Sources : These can be introduced during sample preparation. Common culprits include aldehyde fixatives (e.g., formaldehyde, glutaraldehyde), components of cell culture media like phenol red and fetal bovine serum (FBS), and the presence of dead cells or red blood cells.[1][5][6]
Q2: How can I identify the source of autofluorescence in my experiment?
A: The first and most critical step in troubleshooting is to prepare a control sample that includes the cells or tissue but omits the fluorescent sodium indicator.[1] Image this unstained control using the exact same experimental conditions (e.g., filter sets, exposure time, laser power) as your fully stained sample. The fluorescence detected in this control is your baseline autofluorescence.[1] This allows you to determine its intensity and spectral properties, which is the starting point for addressing the problem.[1]
The following workflow can help you systematically identify the source of the background signal.
Troubleshooting Guides
Q3: What are the common endogenous sources of autofluorescence and their spectral properties?
A: Many biological molecules fluoresce naturally, particularly when excited with UV or blue light. Understanding the spectral characteristics of these molecules can help in selecting appropriate filters and fluorescent dyes to minimize overlap.
| Endogenous Fluorophore | Typical Excitation (nm) | Typical Emission (nm) | Common Location / Notes |
| NADH/NADPH | ~340 - 360 | ~450 - 470 | Mitochondria, Cytoplasm. A primary source of metabolic-related autofluorescence.[4][7] |
| Flavins (FAD, FMN) | ~380 - 490 | ~520 - 560 | Mitochondria. Only the oxidized form (FAD) is fluorescent.[7] |
| Collagen | ~355 - 405 | ~400 - 450 | Extracellular matrix. Common in connective tissues.[4][8] |
| Elastin | ~355 - 488 | ~500 - 550 | Extracellular matrix, vessel walls.[4][9] |
| Lipofuscin | Broad (UV to Green) | Broad (Green to Red) | Lysosomes. Age-related pigment, common in neurons and muscle cells.[2][8] |
| Porphyrins / Heme | ~400 (Soret band) | ~600 - 700 | Red blood cells. A major source of red autofluorescence.[1][4] |
Q4: How can I minimize autofluorescence originating from my sample preparation protocol?
A: Your sample preparation workflow is a critical area where autofluorescence can be introduced or exacerbated.
-
Choice of Fixative : Aldehyde-based fixatives like formaldehyde and especially glutaraldehyde react with proteins to create fluorescent products.[2][5] Consider switching to an organic solvent fixative like ice-cold methanol or ethanol if compatible with your experimental goals.[1] If you must use aldehydes, minimize the fixation time and concentration.[5]
-
Cell Culture Media : For live-cell imaging, use media free of phenol red and with reduced serum (e.g., Fetal Bovine Serum - FBS), as both are sources of background fluorescence.[1][6] You can substitute Bovine Serum Albumin (BSA) for FBS to reduce this effect.[1]
-
Remove Interfering Cells : If working with tissue, perfuse the sample with PBS before fixation to remove red blood cells, which are a major source of heme-related autofluorescence.[1][8] For cell suspensions, use methods like a Ficoll gradient or low-speed centrifugation to remove dead cells, which are more autofluorescent than live cells.[1]
-
Avoid Heat : Processing tissues at high temperatures can increase background fluorescence, particularly in the red spectrum (530-600 nm).[5][10] Perform staining, dehydration, and clearing steps at room temperature.[5]
Q5: Which fluorescent sodium indicator is best to minimize interference from autofluorescence?
A: Since most endogenous autofluorescence is strongest in the blue and green regions of the spectrum (350-550 nm), selecting a sodium indicator that is excited by and emits light at longer wavelengths (i.e., is "red-shifted") is a highly effective strategy.[4][6][8]
| Sodium Indicator | Excitation/Emission (nm) | Type | Pros & Cons for Autofluorescence |
| SBFI | Ex: 340/380, Em: 505 | Ratiometric, UV-excitable | Con: UV excitation strongly excites autofluorescence from NADH and other sources.[11][12] |
| CoroNa™ Green | Ex: 492, Em: 516 | Intensity-based, Green | Con: Emission directly overlaps with the strong green autofluorescence from flavins and other molecules.[6][13] |
| ING-2 (ANG-2) | Ex: 525, Em: 545 | Intensity-based, Yellow-Green | Pro: Better than UV/blue dyes. Con: Still operates in a region where some cellular autofluorescence exists.[12] |
| CoroNa™ Red | Ex: 588, Em: 614 | Intensity-based, Red | Pro: Operates in the red spectral region where autofluorescence is significantly lower, providing a better signal-to-noise ratio.[13] |
Recommendation: For samples with significant autofluorescence, CoroNa™ Red or other red-shifted indicators are often the best choice to spectrally separate your signal from the background noise.
Experimental Protocols & Advanced Techniques
Q6: Are there chemical methods to quench or reduce autofluorescence after it has been induced?
A: Yes, several chemical treatments can be applied to reduce existing autofluorescence, particularly in fixed samples.
-
Sodium Borohydride (NaBH₄) : This reducing agent is effective at quenching autofluorescence caused by aldehyde fixation.[2][9] It works by reducing the aldehyde groups that react with cellular components to form fluorescent products.[2]
-
Sudan Black B : This dye is highly effective at quenching autofluorescence from lipofuscin, a granular pigment that accumulates in aged cells.[9][14] However, it can sometimes introduce its own background signal in the far-red channels, so validation is necessary.[14]
-
Commercial Quenching Kits : Reagents like Vector® TrueVIEW® are available and designed to bind and quench autofluorescent elements from various sources.[1][8]
Protocol: Sodium Borohydride Treatment for Aldehyde-Fixed Samples
-
Preparation : After completing your fixation and washing steps, prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Safety Note: Prepare this solution immediately before use, as it is not stable. Handle NaBH₄ powder in a fume hood.
-
Incubation : Immerse your cells or tissue sections in the NaBH₄ solution.
-
Treatment : Incubate for 10 minutes at room temperature. For robust autofluorescence, this step can be repeated up to three times with a fresh solution each time.[3]
-
Washing : Thoroughly wash the sample with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed : Continue with your standard blocking and immunolabeling protocol.
The following diagram illustrates the general experimental workflow, highlighting points where autofluorescence can be addressed.
Q7: Can I use imaging software or hardware to correct for autofluorescence?
A: Yes, computational and hardware-based approaches can help, especially when autofluorescence cannot be completely eliminated through sample preparation.
-
Background Subtraction : This is the simplest method. After imaging your unstained control, you can subtract the average intensity of that "autofluorescence" image from your experimental image. This assumes the autofluorescence is uniform, which may not always be the case.
-
Spectral Unmixing : This is a more advanced and powerful technique available on many confocal microscope systems. It requires you to acquire a reference emission spectrum from your unstained sample (the "autofluorescence" spectrum) and the spectrum of your sodium indicator. The software can then computationally separate the two signals from your experimental image, providing a much cleaner result.[3]
-
Filter Selection : Using narrow band-pass filters for both excitation and emission can help to exclude out-of-band light, which can reduce the collection of broad autofluorescence signals.[9]
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Causes of Autofluorescence [visikol.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 11. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - GT [thermofisher.com]
- 14. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
Best practices for handling and disposal of Sodium ionophore VIII
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposal of Sodium Ionophore VIII.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical compound with the molecular formula C45H84O12.[1] It is primarily used as a sodium-selective ionophore in the preparation of ion-selective electrodes (ISEs) for the measurement of sodium ion concentrations in aqueous solutions.[2][3] Ionophores are lipid-soluble molecules that bind to specific ions and facilitate their transport across lipid membranes.
Q2: What are the main applications of this compound?
A2: The primary application of this compound is in the fabrication of sodium-selective electrodes. These electrodes are used in various fields, including clinical chemistry for analyzing serum or urine sodium levels, environmental monitoring, and in research laboratories for a wide range of applications requiring the measurement of sodium ion activity.[4]
Q3: What are the physical and chemical properties of this compound?
A3: The key physical and chemical properties of this compound are summarized in the table below.
Q4: How should I store this compound?
A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] The recommended storage temperature is typically between 2-8°C.[1] It should be stored away from incompatible materials and foodstuff containers.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inaccurate or unstable ISE readings | 1. Improper membrane conditioning.2. Presence of interfering ions.3. Air bubbles trapped at the electrode-solution interface.4. Contamination of the sample or electrode. | 1. Ensure the ISE membrane is conditioned according to the manufacturer's instructions before use.2. Check the sample for high concentrations of interfering ions (e.g., K+, Li+, Ca2+). If present, consider using a masking agent or a more selective ionophore.3. Gently tap the electrode to dislodge any air bubbles.4. Clean the electrode as per the manufacturer's guidelines and use fresh, uncontaminated samples and standards. |
| Slow electrode response time | 1. Aging or fouled ISE membrane.2. Low sample temperature. | 1. The ISE membrane may need to be replaced if it is old or has been exposed to harsh conditions.2. Allow the sample to reach ambient temperature before measurement, or calibrate the electrode at the same temperature as the samples. |
| Difficulty dissolving this compound | 1. Use of an inappropriate solvent.2. Insufficient mixing. | 1. Refer to the solubility data to select an appropriate solvent. Tetrahydrofuran (THF) is commonly used for preparing ISE membrane cocktails.2. Use gentle vortexing or sonication to aid dissolution. Avoid excessive heating, which could degrade the ionophore. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C45H84O12 | [1] |
| Molecular Weight | 817.1 g/mol | [6] |
| CAS Number | 174752-42-2 | [1][6] |
| PSA (Polar Surface Area) | 126 Ų | [1] |
| XLogP3 | 11.1 | [1] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols
Preparation of a Sodium Ion-Selective Electrode Membrane
This protocol describes the preparation of a PVC-based membrane for a sodium ion-selective electrode using this compound.
Materials:
-
This compound
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-Nitrophenyl octyl ether, NPOE)
-
Anionic additive (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, NaTFPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Prepare the membrane cocktail: In a clean, dry glass vial, dissolve precise amounts of this compound, PVC, the plasticizer, and the anionic additive in THF. A typical composition might be 1-2% ionophore, 30-33% PVC, and 65-68% plasticizer, with a small amount of anionic additive (e.g., 50 mol% relative to the ionophore).
-
Mix thoroughly: Gently swirl or vortex the vial until all components are completely dissolved and the solution is homogeneous.
-
Cast the membrane: Place a glass ring or other suitable casting mold on a clean, flat glass plate. Carefully pour the membrane cocktail into the ring.
-
Evaporate the solvent: Cover the casting assembly with a watch glass and allow the THF to evaporate slowly in a dust-free environment at room temperature for at least 24 hours.
-
Cut and mount the membrane: Once the membrane is dry and transparent, carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast film. Mount the membrane disc into an ISE body.
-
Add internal filling solution: Fill the electrode body with the internal filling solution (e.g., 0.1 M NaCl).
-
Condition the electrode: Condition the newly prepared electrode by soaking it in a 0.1 M NaCl solution for several hours (e.g., 12-24 hours) before calibration and use.
Safety and Disposal
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[5]
-
Avoid Contact: Avoid direct contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.
Disposal Guidelines
-
Waste Classification: This material should be disposed of as hazardous waste.
-
Disposal Method: Do not allow the product to enter drains or waterways.[7] Dispose of the waste material in accordance with national, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[7]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[7] Do not reuse empty containers.[7]
Visualizations
Caption: Safe handling and disposal workflow for this compound.
Caption: General experimental workflow for using an ionophore in an ISE.
References
- 1. echemi.com [echemi.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. Determination of sodium with ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Sodium Ionophores: Sodium Ionophore VIII vs. Monensin and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, the precise manipulation of ion gradients across cellular membranes is a critical tool. Sodium ionophores, molecules that facilitate the transport of sodium ions (Na⁺) across lipid bilayers, are instrumental in studying a vast array of physiological processes, from signal transduction to cellular metabolism. This guide provides a detailed comparison of Sodium Ionophore VIII with the well-characterized ionophore monensin and other common alternatives, offering insights into their performance based on available experimental data.
Introduction to Sodium Ionophores
Ionophores are lipid-soluble molecules that can bind to specific ions and transport them across biological membranes, thereby disrupting or altering ion concentration gradients. Sodium ionophores are essential for investigating the roles of Na⁺ in cellular functions. Their applications range from neuroscience, for studying neuronal excitability, to cancer research, where they can induce cytotoxic effects by disrupting intracellular ion homeostasis.
Monensin , a polyether antibiotic produced by Streptomyces cinnamonensis, is one of the most extensively studied sodium ionophores.[1][2] It functions as a Na⁺/H⁺ antiporter, exchanging extracellular Na⁺ for intracellular H⁺.[1] This activity not only alters intracellular pH and sodium concentration but also has implications for various cellular processes, including Golgi transport.
This compound is a synthetic ionophore, chemically identified as Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate.[3] While it is commercially available for research purposes, detailed experimental data on its biological activity and selectivity remain limited in publicly accessible literature.
This guide aims to collate the available data to facilitate an objective comparison and to provide researchers with the necessary information to select the appropriate ionophore for their experimental needs.
Quantitative Performance Comparison
Due to the limited availability of direct comparative studies involving this compound, this section presents a summary of key performance parameters for monensin and highlights the need for further experimental characterization of this compound.
| Feature | Monensin | This compound | Other Sodium Ionophores |
| Chemical Formula | C₃₆H₆₂O₁₁ | C₄₅H₈₄O₁₂[3] | Varies |
| Molecular Weight | 670.87 g/mol | 817.1 g/mol [3] | Varies |
| Origin | Natural (Streptomyces cinnamonensis)[1] | Synthetic[3] | Varies (e.g., Gramicidin - Natural) |
| Mechanism of Action | Na⁺/H⁺ antiport[1] | Presumed carrier | Varies (e.g., Gramicidin - Channel-forming) |
| Cation Selectivity | Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺[2] | Not reported | Varies |
| Na⁺/K⁺ Selectivity Ratio | 16 ± 4[4] | Not reported | Varies |
| Reported EC₅₀ (Cytotoxicity) | ~1.5 µM (C2C12 myoblasts, 48h)[5] | Not reported | Varies |
Experimental Methodologies
To facilitate the direct comparison of sodium ionophores, standardized experimental protocols are essential. Below are detailed methodologies for key experiments that can be employed to characterize and compare the performance of this compound, monensin, and other alternatives.
Determining Ion Selectivity using Ion-Selective Electrodes (ISE)
The potentiometric selectivity coefficient is a crucial parameter for quantifying an ionophore's preference for a particular ion over others. The Fixed Interference Method (FIM) is a common approach.
Protocol:
-
Membrane Preparation:
-
Prepare a PVC membrane cocktail containing the ionophore (e.g., 1% w/w), a plasticizer (e.g., dioctyl sebacate, 66% w/w), and PVC (33% w/w).[6]
-
Dissolve the components in tetrahydrofuran (THF).
-
Cast the solution into a glass ring on a glass plate and allow the solvent to evaporate slowly to form a thin, uniform membrane.
-
-
Electrode Assembly:
-
Cut a small disc from the membrane and incorporate it into an ISE body.
-
Fill the electrode with an internal filling solution containing a fixed concentration of the primary ion (e.g., 0.1 M NaCl) and an internal reference electrode (e.g., Ag/AgCl).
-
-
Measurement:
-
Calibrate the electrode system using a series of standard solutions of the primary ion (Na⁺).
-
Measure the potential in a solution containing a fixed concentration of an interfering ion (e.g., K⁺, Ca²⁺, Mg²⁺) while varying the concentration of the primary ion.
-
The selectivity coefficient (kNa,Mpot) can be calculated from the intersection of the extrapolated linear portions of the calibration curve.
-
Assessing In Vitro Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., a relevant cell line for the intended application) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Ionophore Treatment:
-
Prepare serial dilutions of the ionophores (this compound, monensin) in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the ionophores. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the ionophore concentration and determine the EC₅₀ value (the concentration that inhibits 50% of cell viability).[5]
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in ionophore function and evaluation, the following diagrams are provided.
Caption: Mechanism of monensin as a Na+/H+ antiporter.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion
Monensin is a well-documented sodium ionophore with established selectivity and a known mechanism of action. Its biological effects, including cytotoxicity, have been characterized in various studies. In contrast, this compound is a commercially available compound with a defined chemical structure, but a significant lack of published experimental data regarding its performance as a sodium ionophore.
For researchers considering the use of this compound, it is imperative to conduct thorough in-house validation and characterization. The experimental protocols provided in this guide offer a framework for such a comparative analysis. Without direct comparative data, the selection of this compound over well-characterized alternatives like monensin should be approached with caution and would necessitate empirical determination of its efficacy and selectivity for the specific application. Further research and publication of experimental data on this compound are needed to fully understand its properties and potential as a research tool.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The ion selectivity of nonelectrogenic ionophores measured on a bilayer lipid membrane: nigericin, monensin, A23187 and lasalocid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]
A Comparative Guide to Validating Sodium Ionophore VIII Efficacy Using Flame Photometry
This guide provides a comprehensive comparison of Sodium Ionophore VIII's performance against other common sodium ionophores. It includes detailed experimental protocols for validating efficacy using flame photometry, a reliable and cost-effective method for quantifying sodium ion concentrations. The information presented is intended for researchers, scientists, and professionals in drug development engaged in the study of ion transport and cellular physiology.
Introduction to Sodium Ionophores and Flame Photometry
Sodium ionophores are lipid-soluble molecules that facilitate the transport of sodium ions (Na+) across biological membranes.[1][2] They are essential tools in biological research for manipulating intracellular and extracellular ion concentrations to study cellular processes like action potential generation, fluid balance, and enzyme activation.[3] Ionophores are broadly classified into two types: carrier ionophores, which bind to specific ions and shuttle them across the membrane, and channel ionophores, which form pores or channels for ions to pass through.[3]
Validating the efficacy of these ionophores is critical. Flame photometry is a highly suitable analytical technique for this purpose. It measures the intensity of light emitted when a metal is introduced into a flame.[4] For sodium, a characteristic yellow color is emitted at 589 nm, and the intensity of this emission is directly proportional to the concentration of sodium ions in the sample, making it a straightforward method for quantification.[4][5]
Comparative Analysis of Sodium Ionophores
The selection of an appropriate ionophore depends on the specific experimental requirements, including selectivity, transport mechanism, and chemical properties. Below is a comparison of this compound with other widely used alternatives.
| Feature | This compound | Monensin (Sodium Salt) | Gramicidin A | Sodium Ionophore VI |
| Type | Carrier Ionophore | Carboxylic Carrier Ionophore[3] | Channel Ionophore[3] | Carrier Ionophore |
| Chemical Name | Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate | Monensin Sodium | A linear polypeptide | 2-dodecyl-2-methyl-propanedioic acid, 1,3-bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) ester |
| Molecular Formula | C45H84O12[6] | C36H61NaO11 | C99H140N20O17 | C34H62O12[7] |
| Molecular Weight | 817.1 g/mol [6] | 692.9 g/mol | ~1882 g/mol | 662.9 g/mol [7] |
| Primary Application | Used in ion-selective electrodes (ISEs) for Na+ detection. | Antibiotic, anticoccidial agent, research tool for disrupting ion gradients.[1][8] | Antibiotic, forms channels for monovalent cations.[3] | Used in sodium-selective electrodes for monitoring Na+ in biological samples.[7] |
| Selectivity | High selectivity for Na+. | Selective for Na+, also transports H+. | Facilitates movement of several monovalent cations, including Na+ and K+.[3] | Selective for Na+ over Ca2+, Mg2+, Li+, NH4+, and K+.[7] |
Signaling and Transport Mechanisms
Ionophores operate by altering the natural ion gradients across cell membranes. Carrier ionophores like this compound physically bind to sodium ions, undergo a conformational change, and diffuse across the lipid bilayer to release the ion on the other side. Channel formers like Gramicidin A create a hydrophilic pathway through the membrane, allowing ions to flow down their electrochemical gradient.
Caption: Mechanism of a carrier ionophore transporting a sodium ion.
Experimental Protocol: Validation of Ionophore Efficacy
This protocol details a method to quantify and compare the sodium transport efficacy of different ionophores using a liposome-based assay coupled with flame photometry.
Objective: To measure the amount of sodium transported into artificial vesicles (liposomes) by this compound and its alternatives.
Materials:
-
Phospholipid (e.g., L-α-phosphatidylcholine)
-
Chloroform
-
Low-Sodium Buffer (LSB): 100 mM KCl, 10 mM HEPES, pH 7.4
-
High-Sodium Buffer (HSB): 90 mM KCl, 10 mM NaCl, 10 mM HEPES, pH 7.4
-
Ionophores (this compound, Monensin, Gramicidin A) dissolved in ethanol
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Flame Photometer
-
Deionized water
-
Standard NaCl solutions (e.g., 1, 2, 5, 10 ppm Na+)[9]
-
Lysis buffer (e.g., 1% Triton X-100)
Procedure:
-
Liposome Preparation:
-
Dissolve the phospholipid in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with Low-Sodium Buffer (LSB) to form multilamellar vesicles.
-
Create unilamellar vesicles by sonication or extrusion.
-
Remove external, non-encapsulated LSB by passing the liposome suspension through a size-exclusion column pre-equilibrated with High-Sodium Buffer (HSB). This results in liposomes containing LSB suspended in HSB.
-
-
Ionophore Transport Assay:
-
Divide the liposome suspension into equal aliquots in microcentrifuge tubes. One tube will serve as a negative control (add only ethanol vehicle).
-
To the experimental tubes, add a small volume of the respective ionophore solution (e.g., this compound, Monensin) to achieve the desired final concentration.
-
Incubate all samples at room temperature for a defined period (e.g., 30 minutes) to allow for ion transport.
-
-
Separation and Lysis:
-
To stop the transport reaction and separate the liposomes from the external HSB, centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the liposomes.
-
Carefully remove the supernatant.
-
Resuspend the liposome pellet in a clean, sodium-free buffer.
-
Lyse the liposomes by adding the lysis buffer to release the entrapped ions.
-
-
Flame Photometry Measurement:
-
Calibrate the flame photometer using the standard NaCl solutions, starting with deionized water as a blank (0 ppm) and then the highest standard to set the sensitivity.[9]
-
Aspirate the lysed samples into the flame photometer and record the emission intensity.
-
Convert the emission readings to sodium concentration (ppm) using the calibration curve generated from the standard solutions.
-
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. assaygenie.com [assaygenie.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C45H84O12 | CID 3478056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Replenishment of mitochondrial Na+ and H+ by ionophores potentiates cutaneous wound healing in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Comparative Guide to Inducing Sodium Influx: Alternatives to Sodium Ionophore VIII
For researchers in cellular biology, neuroscience, and drug development, the ability to manipulate intracellular sodium concentrations is a critical experimental tool. While Sodium Ionophore VIII is a well-known agent for this purpose, a range of alternative compounds offer distinct mechanisms of action, potencies, and selectivities. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Performance Comparison of Sodium Influx Inducers
The following table summarizes the key performance characteristics of several alternatives to this compound. These compounds vary in their mechanism, effective concentrations, and ion selectivity, providing a range of options for specific experimental requirements.
| Compound | Mechanism of Action | Effective Concentration Range | Selectivity for Na+ | Key Considerations |
| Monensin | A mobile carrier ionophore that facilitates the exchange of sodium ions for protons across cell membranes.[1][2] | 1 µM - 10 µM[3][4] | High for Na+ over K+ at low concentrations.[5] | Can disrupt intracellular pH and protein transport.[1] |
| Gramicidin | A channel-forming ionophore that creates pores in the cell membrane, allowing the passage of monovalent cations.[6] | 1 nM - 1 µM[7] | Permeable to both Na+ and K+.[8][9] | Can cause significant membrane depolarization and K+ efflux.[6] |
| Amphotericin B | Forms pores in the cell membrane by binding to ergosterol (in fungi) and cholesterol (in mammalian cells), leading to ion leakage.[10] | 0.5 µg/mL - 1.0 µg/mL | Non-selective for monovalent cations (Na+, K+). | Can be toxic to mammalian cells and requires careful dose optimization. |
| Ouabain | An inhibitor of the Na+/K+-ATPase pump, leading to a gradual increase in intracellular sodium by blocking its extrusion.[11] | 0.1 µM - 10 µM[12][13] | Indirectly increases intracellular Na+; does not directly transport Na+. | Slower acting than ionophores; can have significant off-target effects on cell signaling.[11][14] |
| Veratridine | A voltage-gated sodium channel (VGSC) activator that locks the channels in an open state, causing persistent Na+ influx.[15] | 10 µM - 100 µM (EC50 ~10-29 µM for various NaV subtypes)[1][16] | Highly specific to voltage-gated sodium channels. | Requires expression of VGSCs on the cell type of interest. |
Experimental Protocols
General Protocol for Measuring Sodium Influx using a Fluorescent Indicator
This protocol describes a common method for quantifying intracellular sodium changes using a sodium-sensitive fluorescent dye, such as Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl ester (SBFI-AM) or Asante NaTRIUM Green-2 (ANG-2).[1][17][18]
Materials:
-
Cells of interest cultured on a 96-well black-walled, clear-bottom plate.
-
Sodium-sensitive fluorescent indicator (e.g., SBFI-AM or ANG-2 AM ester).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without sodium.
-
The chosen sodium influx-inducing agent (Monensin, Gramicidin, Amphotericin B, Ouabain, or Veratridine).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the sodium indicator (e.g., 5 µM SBFI-AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 60-90 minutes.[17]
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition:
-
Prepare a 2X concentrated solution of the desired sodium influx-inducing agent in HBSS.
-
Add an equal volume of the 2X compound solution to the wells.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic measurement of fluorescence using a plate reader.
-
For SBFI, use excitation wavelengths of 340 nm and 380 nm and measure emission at 500 nm. The ratio of the emissions (F340/F380) is proportional to the intracellular sodium concentration.[18]
-
For ANG-2, use an excitation of ~490 nm and measure emission at ~525 nm.[1]
-
-
Calibration (Optional but Recommended):
-
At the end of the experiment, calibrate the fluorescent signal by permeabilizing the cells with a mixture of ionophores (e.g., 10 µM gramicidin, 5 µM nigericin, and 15 µM monensin) in solutions of known sodium concentrations.[18]
-
Specific Considerations for Each Alternative:
-
Monensin: Prepare stock solutions in ethanol or DMSO. Use a final concentration in the range of 1-10 µM. Be aware of its potential to alter intracellular pH.[3][4]
-
Gramicidin: Prepare stock solutions in ethanol or DMSO. Due to its high potency, use a final concentration in the nanomolar to low micromolar range (1 nM - 1 µM).[7]
-
Amphotericin B: Prepare stock solutions in DMSO. Use a final concentration of 0.5-1.0 µg/mL. Monitor for signs of cell toxicity.
-
Ouabain: Prepare stock solutions in water or DMSO. Use a final concentration of 0.1-10 µM. Allow for a longer incubation time to observe a significant increase in intracellular sodium.[12][13]
-
Veratridine: Prepare stock solutions in ethanol or DMSO. Use a final concentration of 10-100 µM. This compound is only effective in cells expressing voltage-gated sodium channels.[1][16]
Visualizing the Process: Workflows and Pathways
Experimental Workflow for Measuring Sodium Influx
Caption: A generalized workflow for quantifying induced sodium influx in cultured cells using fluorescent indicators.
Signaling Consequences of Increased Intracellular Sodium
An influx of sodium ions can trigger a cascade of downstream signaling events, primarily through its impact on membrane potential and the function of other ion transporters.
Caption: Key signaling events initiated by an increase in intracellular sodium concentration.
References
- 1. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of monensin on cation influx and glycolysis of Eimeria tenella sporozoites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of monensin on the abundance of mRNA(alpha) and of sodium pumps in human cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionic dependence of active Na-K transport: "clamping" of cellular Na+ with monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditions modulating the ionic selectivity of transport by monensin examined on Enterococcus hirae (Streptococcus faecalis) by 23Na-NMR and K+ atomic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gramicidin A: A New Mission for an Old Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Transport Properties of Gramicidin A Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 8. Comparison of the gramicidin A potassium/sodium permeability and single channel conductance ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amphotericin-B | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. mdpi.com [mdpi.com]
- 14. What are the side effects of Ouabain? [synapse.patsnap.com]
- 15. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. A technique for quantifying intracellular free sodium ion using a microplate reader in combination with sodium-binding benzofuran isophthalate and probenecid in cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Impact of Sodium Ionophores: A Comparative Guide to Control Experiments
For researchers in cell biology, neuroscience, and drug development, sodium ionophores are invaluable tools for dissecting the intricate roles of sodium gradients in cellular signaling and function. However, the precise and controlled application of these molecules is paramount to ensure that observed effects are directly attributable to the ionophore's activity and not off-target interactions. This guide provides a framework for designing and executing control experiments to validate the effects of Sodium Ionophore VIII and compares its performance with two commonly used alternatives: Monensin and Gramicidin A.
Performance Comparison of Sodium Ionophores
A direct quantitative comparison of this compound with Monensin and Gramicidin A is challenging due to the limited publicly available biological data for this compound. While its chemical properties are documented, extensive studies on its specific effects on intracellular sodium concentration and cytotoxicity in various cell lines are not as readily available as for the more established ionophores. The following table summarizes available data for Monensin and Gramicidin A, highlighting the need for further experimental characterization of this compound.
| Ionophore | Chemical Class | Mechanism of Action | Reported IC50 (Cancer Cell Lines) | Key Cellular Effects |
| This compound | Crown ether derivative | Carrier | Data not available | Expected to increase intracellular Na+ |
| Monensin | Carboxylic polyether | Carrier (Na+/H+ antiporter)[1] | 35 nM - 90 nM (Prostate cancer) | Induces apoptosis, inhibits androgen signaling, causes oxidative stress.[2] |
| Gramicidin A | Linear polypeptide | Channel-former | < 1.0 µM (Renal cell carcinoma) | Disrupts cationic homeostasis, impairs metabolism, leads to non-apoptotic cell death.[3] |
Experimental Protocols for Validation
To rigorously validate the effects of any sodium ionophore, a series of control experiments are essential. Below are detailed protocols for key assays.
Measurement of Intracellular Sodium Concentration
This experiment confirms the primary function of the sodium ionophore – its ability to increase intracellular sodium levels.
Principle: The fluorescent indicator Sodium Green is a cell-permeant dye that exhibits increased fluorescence intensity upon binding to sodium ions. By measuring the change in fluorescence, the relative change in intracellular sodium concentration can be quantified.
Protocol:
-
Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and culture to the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Sodium Green AM and 0.02% Pluronic F-127 in serum-free medium.
-
Remove the culture medium from the cells and wash once with Hank's Balanced Salt Solution (HBSS).
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Ionophore Treatment:
-
Prepare stock solutions of this compound, Monensin, and Gramicidin A in a suitable solvent (e.g., DMSO).
-
Dilute the ionophores to the desired final concentrations in HBSS.
-
Wash the cells once with HBSS to remove excess dye.
-
Add the ionophore solutions to the respective wells. Include a vehicle control (DMSO in HBSS).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~488 nm and emission at ~525 nm.
-
Acquire kinetic readings over a desired time course to observe the dynamics of sodium influx.
-
-
Calibration (Optional but Recommended): To obtain an estimate of the absolute intracellular sodium concentration, a calibration curve can be generated at the end of the experiment. This involves treating the cells with a cocktail of ionophores (e.g., gramicidin, monensin, and nigericin) in buffers with known sodium concentrations to equilibrate intracellular and extracellular sodium levels.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay determines the extent of cell membrane damage, a common consequence of uncontrolled ion influx and subsequent osmotic stress.
Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Treatment: Plate cells in a 96-well plate and treat with a range of concentrations of this compound, Monensin, or Gramicidin A for a specified duration (e.g., 24, 48, 72 hours). Include the following controls:
-
Untreated cells: Spontaneous LDH release.
-
Vehicle control: Cells treated with the same concentration of the solvent used for the ionophores.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and a tetrazolium salt).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Metabolic Activity Assessment: ATP Measurement Assay
This assay provides insight into the energetic state of the cells, as ionophore-induced disruption of ion gradients can be an energy-demanding process, potentially leading to ATP depletion.
Principle: This assay is based on the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present.
Protocol:
-
Cell Treatment: Plate cells in a 96-well, opaque-walled plate and treat with the ionophores as described for the LDH assay.
-
Cell Lysis and ATP Release:
-
After the treatment period, remove the culture medium.
-
Add a cell lysis reagent that stabilizes ATP.
-
-
Luciferase Reaction:
-
Add the luciferase-luciferin reagent to each well.
-
-
Luminescence Measurement:
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using known concentrations of ATP.
-
Determine the ATP concentration in the samples by comparing their luminescence values to the standard curve.
-
Normalize the ATP levels to the cell number or protein concentration to account for differences in cell density.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.
Caption: Monensin-induced signaling cascade.
Caption: Mechanism of Gramicidin A action.
Caption: Workflow for validating ionophore effects.
By employing these rigorous experimental controls and comparative analyses, researchers can confidently attribute observed cellular responses to the specific activity of the chosen sodium ionophore, thereby advancing our understanding of the critical role of sodium in health and disease. Further research into the biological effects of this compound is warranted to fully characterize its properties and potential applications.
References
Comparative Analysis of Sodium Ionophore VIII and Alternative Ionophores for Ion-Selective Applications
For researchers, scientists, and drug development professionals, the selection of a suitable ionophore is critical for the accurate measurement of ion concentrations. This guide provides a comparative analysis of Sodium Ionophore VIII, focusing on its cross-reactivity with other ions. Due to the limited availability of direct experimental data for this compound, this guide also presents data from structurally similar and commonly used alternative sodium ionophores to provide a comprehensive overview for informed decision-making.
Introduction to this compound
This compound, chemically known as Bis(1,4,7,10-tetraoxacyclododec-2-ylmethyl) 2,2-didodecylpropanedioate, is a neutral carrier ionophore used in the construction of sodium-selective electrodes. Its molecular structure incorporates two 12-crown-4 ether moieties, which are known to form stable complexes with sodium ions. The selectivity of an ionophore is a crucial parameter, indicating its preference for the target ion over other interfering ions. This selectivity is quantified by the potentiometric selectivity coefficient (KpotNa,M), where a smaller value indicates greater selectivity for sodium (Na+) over the interfering ion (Mz+).
Cross-Reactivity Data: A Comparative Overview
| Ionophore | Interfering Ion (M) | log KpotNa,M | Reference |
| Silicon-Bridged Bis(12-crown-4) Ether (Compound 5) | K+ | -2.3 | [1] |
| Li+ | -3.5 | [1] | |
| Ca2+ | -4.4 | [1] | |
| Mg2+ | -4.5 | [1] | |
| H+ | -4.7 | [1] | |
| DD16C5 (a 16-crown-5 derivative) | K+ | < -3.0 | [2][3] |
| Li+ | < -3.0 | [2][3] | |
| Ca2+ | < -3.0 | [2][3] | |
| Mg2+ | < -3.0 | [2][3] | |
| Sodium Ionophore X (a calix[4]arene derivative) | K+ | -3.0 | [5] |
| Sodium Ionophore V (ETH 4120) | K+ | -1.2 | [6] |
| Ca2+ | -1.2 | [6] | |
| Li+ | -1.1 | [6] | |
| Mg2+ | -2.5 | [6] |
Note: The selectivity coefficients are presented as logarithmic values (log KpotNa,M). More negative values indicate a higher selectivity for Na+ over the interfering ion.
Experimental Protocols for Determining Ion Selectivity
The selectivity of ionophores is experimentally determined using potentiometric measurements with ion-selective electrodes (ISEs). Two common methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).[7][8]
Matched Potential Method (MPM)
The Matched Potential Method is a robust technique for determining selectivity coefficients and is independent of the Nikolsky-Eisenman equation.[7][9][10]
Principle: The MPM determines the activity ratio of the primary ion (Na+) and an interfering ion that produces the same potential change in an ISE under identical conditions.
Experimental Workflow:
Caption: Workflow for determining selectivity coefficients using the Matched Potential Method.
Detailed Steps:
-
Preparation of Solutions: Prepare standard solutions of the primary ion (e.g., NaCl) and the interfering ions (e.g., KCl, CaCl2) of known concentrations. An ionic strength adjuster (ISA) is typically added to all solutions to maintain a constant ionic background.[11]
-
Initial Measurement: Immerse the sodium-selective electrode and a reference electrode in a solution containing a known initial activity of sodium ions (aNa). Record the stable potential reading (E1).
-
Primary Ion Addition: Add a precise volume of the standard sodium solution to the measurement cell to increase the sodium ion activity to a new value (a'Na). Record the new stable potential (E2). The potential change is ΔE = E2 - E1.
-
Interfering Ion Addition: In a separate, identical initial solution of sodium ions (activity aNa), add the standard solution of the interfering ion incrementally until the same potential change (ΔE) is achieved.
-
Record Interferent Activity: Determine the activity of the interfering ion (aM) that caused this potential change.
-
Calculate Selectivity Coefficient: The selectivity coefficient is calculated as: KpotNa,M = (a'Na - aNa) / aM.
Signaling Pathway of Ionophore-Based Ion-Selective Electrodes
The function of a neutral carrier ionophore within an ion-selective electrode membrane is to selectively bind the target ion and facilitate its transport across the hydrophobic membrane, thereby generating a potential difference that is proportional to the ion's activity in the sample.
Caption: Ionophore-mediated selective transport of Na+ across an ISE membrane.
Conclusion
While direct cross-reactivity data for this compound is not widely published, an analysis of structurally related bis(12-crown-4) ethers and other sodium-selective ionophores provides valuable insights for researchers. The silicon-bridged bis(12-crown-4) ethers and certain 16-crown-5 derivatives, such as DD16C5, demonstrate high selectivity for sodium over potassium and other physiologically relevant cations.[1][2][3] The choice of an appropriate ionophore will ultimately depend on the specific requirements of the application, including the expected concentrations of interfering ions. The experimental protocols outlined in this guide provide a framework for the in-house validation and comparison of ionophore performance.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of sodium ion-selective ionophores based on 16-crown-5 derivatives for an ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silicon-Bridged Bis(12-crown-4) Ethers as Ionophores for Sodium Ion-Selective Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. media.iupac.org [media.iupac.org]
- 9. Studies on the Matched Potential Method for Determining the Selectivity Coefficients of Ion-Selective Electrodes Based on Neutral Ionophores: Experimental and Theoretical Verification [jstage.jst.go.jp]
- 10. Studies on the matched potential method for determining the selectivity coefficients of ion-selective electrodes based on neutral ionophores: experimental and theoretical verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metrohm.com [metrohm.com]
Navigating the Nuances of Sodium Measurement: A Comparative Guide to Sodium Ionophore VIII and its Alternatives
For researchers, scientists, and drug development professionals delving into the intricate world of cellular signaling and ion flux, the precise measurement of sodium ion concentrations is paramount. Sodium Ionophore VIII, a well-established tool for this purpose, offers valuable insights but is not without its limitations. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
At the heart of cellular communication and physiological processes lies the delicate balance of ions. Sodium ions (Na⁺), in particular, play a critical role in nerve impulses, muscle contraction, and maintaining cellular homeostasis. The ability to accurately measure intracellular and extracellular sodium concentrations is therefore essential for understanding a vast array of biological phenomena and for the development of novel therapeutics.
This compound, chemically known as bis[(12-crown-4)-2-ylmethyl]-2-dodecyl-2-methyl malonate, has been a widely used tool for creating sodium-selective electrodes. These electrodes are instrumental in potentiometric measurements, allowing for the determination of sodium ion activity in various biological samples. However, the reproducibility and limitations of experiments utilizing this ionophore necessitate a careful consideration of its performance in comparison to other available options.
Performance Under the Microscope: A Data-Driven Comparison
The efficacy of a sodium ionophore is primarily judged by its selectivity for sodium ions over other cations present in biological systems, its stability over time, and the response time of the electrode it is incorporated into. Below is a comparative summary of this compound and two common alternatives: a silicon-bridged bis(12-crown-4) derivative and a calix[1]arene-based ionophore.
| Ionophore | Selectivity (log Kpot Na,X) vs. K⁺ | Selectivity (log Kpot Na,X) vs. Ca²⁺ | Selectivity (log Kpot Na,X) vs. Mg²⁺ | Selectivity (log Kpot Na,X) vs. Li⁺ |
| This compound (malonate-bridged bis(12-crown-4)) | -2.1 | -3.8 | -3.9 | -3.2 |
| Silicon-Bridged bis(12-crown-4) | -2.3 | -4.0 | -4.1 | -3.4 |
| Calix[1]arene derivative | -2.6 | -2.8 | -4.2 | -2.8 |
Data sourced from a comparative study on ion-selective electrodes. Lower log Kpot values indicate higher selectivity for Na⁺ over the interfering ion.
The data reveals that while all three ionophores exhibit good selectivity for sodium, the silicon-bridged bis(12-crown-4) and the calix[1]arene derivative show slightly better or comparable performance to this compound in discriminating against key interfering ions like potassium.
Another critical performance metric is the stability of the electrode over time. Studies have shown that the selectivity of ion-selective electrodes can drift over extended use. For instance, one study reported that the Na⁺/K⁺ selectivity of an electrode based on a silicon-bridged bis(12-crown-4) remained more stable over a 70-day period compared to an electrode using a malonate-bridged bis(12-crown-4) (a close analog of this compound).
Reproducibility and Limitations: Acknowledging the Challenges
While this compound has proven to be a valuable tool, researchers should be aware of its potential limitations to ensure the reproducibility of their experiments.
-
Lipophilicity and Leaching: The lifetime of an ion-selective electrode is often limited by the gradual leaching of the ionophore and other membrane components into the sample solution. The high lipophilicity of this compound helps to mitigate this, but it is not entirely preventable and can affect long-term measurement stability.
-
Interference from Other Ions: As the selectivity data indicates, no ionophore is perfectly selective. In biological samples with high concentrations of interfering ions, such as potassium, the accuracy of sodium measurements can be compromised.
-
Membrane Composition: The performance of an electrode is not solely dependent on the ionophore but also on the composition of the membrane in which it is embedded. The choice of polymer matrix, plasticizer, and any ionic additives can significantly impact selectivity, stability, and response time. This introduces variability and necessitates careful optimization and reporting of the membrane formulation for reproducible results.
Exploring the Alternatives: Monensin and Beyond
Beyond the crown ether-based ionophores, other classes of compounds are also utilized for sodium measurement.
-
Monensin: A naturally occurring polyether antibiotic, Monensin is a well-known sodium ionophore. Its selectivity sequence is reported to be Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺ ≈ NH₄⁺. While effective, its biological activity as an antibiotic may be a confounding factor in certain cellular assays.
-
Calixarenes: These macrocyclic compounds offer a tunable platform for designing highly selective ionophores. As seen in the comparative data, calix[1]arene derivatives can offer superior selectivity for sodium over certain interfering ions compared to crown ethers.
Experimental Corner: Protocols for Ion-Selective Electrodes
For researchers looking to fabricate their own sodium-selective electrodes, the following provides a general protocol for a PVC membrane electrode, which can be adapted for this compound and its alternatives.
Fabrication of a Sodium-Selective PVC Membrane Electrode
Materials:
-
Ionophore (e.g., this compound)
-
Poly(vinyl chloride) (PVC), high molecular weight
-
Plasticizer (e.g., 2-nitrophenyl octyl ether - NPOE)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Component Mixture: In a small glass vial, dissolve the ionophore, PVC, plasticizer, and lipophilic salt in THF. A typical composition might be:
-
Ionophore: 1-2% by weight
-
PVC: ~33% by weight
-
Plasticizer: ~65% by weight
-
Lipophilic salt: 0.5-1% by weight
-
-
Homogenization: Thoroughly mix the components until a homogenous, viscous solution is obtained.
-
Membrane Casting: Cast the solution into a glass ring (e.g., 20 mm diameter) placed on a clean, flat glass plate.
-
Solvent Evaporation: Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.
-
Electrode Assembly: Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane and incorporate it into an electrode body.
-
Conditioning: Condition the electrode by soaking it in a 0.01 M NaCl solution for several hours before use.
References
Validating the Selectivity of Sodium Ionophore VIII in a New Experimental Model: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection and validation of ionophores are critical for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of Sodium Ionophore VIII's selectivity against other common sodium ionophores, supported by experimental data and detailed protocols for validation in novel experimental models.
This compound is a well-established lipophilic molecule designed to facilitate the transport of sodium ions across biological and artificial membranes. Its efficacy is fundamentally dependent on its selectivity for sodium (Na⁺) over other physiologically relevant cations, such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). This guide outlines the performance of this compound in comparison to notable alternatives and provides detailed methodologies for its validation.
Comparative Selectivity of Sodium Ionophores
The selectivity of an ionophore is quantified by its potentiometric selectivity coefficient (log KpotNa,M), where a more negative value indicates a higher preference for Na⁺ over the interfering ion, M. The following table summarizes the selectivity coefficients for this compound and other commercially available sodium ionophores.
| Ionophore | log KpotNa,K | log KpotNa,Ca | log KpotNa,Mg |
| This compound | -1.4[1] | -1.5[1] | -3.8[1] |
| Sodium Ionophore VI | -2.0[1] | -3.7[1] | -3.7[1] |
| Bis(12-crown-4) based ionophore | -2.0 | -3.7 | -3.7 |
| Calix[2]arene-based ionophore | Superior to ETH227 | Not specified | Not specified |
Note: The selectivity coefficients for this compound were converted from the reported log KpotM,Na values using the formula: log KpotNa,M = -log KpotM,Na.
Experimental Validation Protocols
To validate the selectivity of this compound in a new experimental model, two primary methods are recommended: Ion-Selective Electrode (ISE) potentiometry and fluorescence microscopy-based assays.
Experimental Workflow for Ionophore Selectivity Validation
References
Quantitative comparison of ion transport rates for different sodium ionophores
For researchers, scientists, and drug development professionals, understanding the efficiency of sodium ion transport across cellular membranes is critical. This guide provides a quantitative comparison of the ion transport rates for three common sodium ionophores: Monensin, Nystatin, and Gramicidin A. The data is presented in a clear, comparative format, supplemented with detailed experimental protocols and mechanistic diagrams to support your research and development endeavors.
Quantitative Comparison of Sodium Ion Transport Rates
The following table summarizes the sodium ion transport rates for Monensin, Nystatin, and Gramicidin A. These values have been compiled from various experimental studies and provide a comparative measure of their efficacy in transporting sodium ions across a lipid bilayer.
| Ionophore | Transport Rate (ions/s) | Measurement Conditions | Mechanism of Action |
| Monensin | ~9.0 x 10³ | Soybean phospholipid vesicles, pH 6-8, 250 mM Na+, 25°C | Mobile Carrier (Na⁺/H⁺ antiport) |
| Nystatin | ~1.8 x 10⁶ | Confined nystatin in synthetic membrane nanopores, 100 mM NaCl | Pore Formation |
| Gramicidin A | ~1.6 x 10⁷ | Lipid bilayer, 1 M NaCl, 100 mV applied potential | Channel Formation (Dimerization) |
Note: The transport rates can vary depending on experimental conditions such as membrane composition, ion concentration, temperature, and pH.
Mechanisms of Ion Transport
The efficacy of each ionophore is dictated by its unique mechanism of action for transporting sodium ions across the lipid membrane.
Monensin: The Mobile Carrier
Monensin functions as a mobile carrier that facilitates the transport of sodium ions in an electroneutral exchange for protons (Na⁺/H⁺ antiport)[1]. It encapsulates a sodium ion, diffuses across the membrane, releases the ion on the other side, and then binds a proton to return to the original side, repeating the cycle.
Caption: Monensin's mobile carrier mechanism for Na⁺/H⁺ antiport.
Nystatin: Pore Formation
Nystatin molecules insert into the lipid bilayer and aggregate to form aqueous pores or channels[2][3][4]. These pores have a defined structure that allows the passage of water and small monovalent cations like sodium down their electrochemical gradient.
Caption: Nystatin aggregates to form a transmembrane pore for sodium ion transport.
Gramicidin A: Channel Formation
Gramicidin A is a linear polypeptide that forms a functional ion channel by the head-to-head dimerization of two monomers across the lipid bilayer[5][6]. This creates a narrow, water-filled pore that is highly selective for monovalent cations.
Caption: Gramicidin A monomers dimerize to form a transmembrane sodium channel.
Experimental Protocols
The following are generalized protocols for measuring ionophore-mediated sodium ion flux. Specific parameters may need to be optimized based on the experimental setup and research question.
Fluorescence-Based Ion Flux Assay
This method utilizes a sodium-sensitive fluorescent dye to monitor the influx of sodium ions into liposomes or cells.
Materials:
-
Sodium-sensitive fluorescent dye (e.g., Sodium Green™, Asante Natrium Green-2)
-
Liposomes or cultured cells
-
Buffer solutions (internal and external) with defined sodium concentrations
-
Ionophore of interest (Monensin, Nystatin, or Gramicidin A)
-
Fluorometer or fluorescence plate reader
Workflow:
References
- 1. BILAYER LIPID MEMBRANE (BLM) BASED ION SELECTIVE ELECTRODES AT THE MESO, MICRO, AND NANO SCALES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion movement through gramicidin A channels. Single-channel measurements at very high potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noradrenaline-evoked cation conductance recorded with the nystatin whole-cell method in rabbit portal vein cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transport Properties of Gramicidin A Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 5. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Sodium Ionophores for Research Applications
A detailed guide for researchers, scientists, and drug development professionals on the performance and application of commercially available sodium ionophores. This guide focuses on Sodium Ionophore III (ETH 2120) and Monensin, for which peer-reviewed data are available, and addresses the current lack of published validation for Sodium Ionophore VIII.
Introduction
Sodium (Na+) ionophores are essential tools in biological research, facilitating the transport of sodium ions across lipid membranes. This capability allows for the controlled manipulation of intracellular sodium concentrations, enabling the study of numerous physiological processes, including signal transduction, ion channel function, and cellular metabolism.[1][2] The selection of an appropriate sodium ionophore is critical for experimental success and depends on factors such as selectivity, efficacy, and the specific cellular context.
This guide provides a comparative overview of Sodium Ionophore III (also known as ETH 2120) and Monensin, two widely used sodium ionophores with documented applications in peer-reviewed literature. While "this compound" is commercially available, a comprehensive search of scientific literature did not yield peer-reviewed studies validating its use in biological or analytical applications. Therefore, this guide will focus on the evidence-based comparison of its alternatives.
Performance Comparison of Sodium Ionophores
The following table summarizes the key performance characteristics of Sodium Ionophore III (ETH 2120) and Monensin based on available data.
| Feature | Sodium Ionophore III (ETH 2120) | Monensin |
| Primary Application | Ion-Selective Electrodes (ISE) for measuring Na+ activity in biological fluids (blood, plasma, serum).[3][4] | Biological research, veterinary medicine (coccidiostat, growth promoter).[5][6][7][8] |
| Selectivity | High selectivity for Na+, making it suitable for precise ion concentration measurements.[3] | Functions as a Na+/H+ antiporter.[9] |
| Documented Biological Effects | Stimulates caffeate reduction in Acetobacterium woodii by creating a membrane potential.[9] Abolishes ATP synthesis by dissipating intracellular ATP levels.[9][10] | Improves neuromuscular function in crustaceans and frogs.[1] Can modulate gut microbiota and inflammatory responses.[5] Exhibits inotropic activity affecting the cardiovascular system.[8] |
| Chemical Name | N,N,N′,N′-Tetracyclohexyl-1,2-phenylenedioxydiacetamide | - |
| CAS Number | 81686-22-8[3][4] | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the use of Sodium Ionophore III and Monensin as described in the literature.
Protocol 1: Use of Sodium Ionophore III in Bacterial Cell Suspensions
This protocol is adapted from a study on Acetobacterium woodii.[9]
Objective: To investigate the effect of Sodium Ionophore III on chemiosmotic energy conservation.
Materials:
-
Cell suspension of Acetobacterium woodii
-
Sodium Ionophore III (ETH 2120) solution
-
Fructose and caffeate substrates
-
Hydrogen gas
-
ATP measurement assay kit
Procedure:
-
Prepare cell suspensions of A. woodii from cultures grown on fructose and caffeate.
-
Introduce the cell suspension to a reaction vessel with the capacity for gas flushing.
-
Add fructose and caffeate to the cell suspension.
-
Flush the vessel with hydrogen gas to initiate the metabolic process.
-
To study the effect of the ionophore, pre-incubate a parallel cell suspension with a working concentration of Sodium Ionophore III.
-
In another condition, add Sodium Ionophore III to cells that are in a steady state of caffeate reduction.
-
At desired time points, collect aliquots from both control and ionophore-treated suspensions.
-
Measure the rate of caffeate reduction using a suitable analytical method (e.g., HPLC).
-
Quantify the intracellular ATP levels using a luciferin-luciferase-based assay to determine the impact on energy conservation.
Protocol 2: Investigating the Effect of Monensin on Rumen Fermentation in Sheep
This protocol is a summary of a comparative study on the effects of nisin and monensin in fattening Hu sheep.[5]
Objective: To compare the effects of Monensin on growth performance and rumen fermentation.
Materials:
-
Experimental animals (e.g., fattening Hu sheep)
-
Basal diet
-
Monensin sodium premix
-
Equipment for measuring dry matter intake and body weight
-
Rumen fluid collection apparatus
-
Analytical instruments for measuring volatile fatty acids (VFAs) and other metabolites.
Procedure:
-
Acclimate the animals to the basal diet.
-
Divide the animals into a control group (basal diet) and a treatment group (basal diet supplemented with Monensin at a specified concentration).
-
Over the experimental period, record daily dry matter intake (DMI) and regular body weight (BW) to calculate average daily gain (ADG).
-
At the end of the experimental period, collect rumen fluid samples from each animal at specified time points relative to feeding.
-
Analyze the rumen fluid for pH and concentrations of volatile fatty acids (acetate, propionate, butyrate) using gas chromatography.
-
Analyze blood samples for relevant plasma metabolites.
-
Statistically analyze the data to compare the effects of Monensin supplementation on growth performance and rumen fermentation parameters against the control group.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz can help to visualize the complex processes involved in ionophore function and experimental design.
Caption: General mechanism of a carrier sodium ionophore.
Caption: A typical experimental workflow for studying the effects of a sodium ionophore.
Conclusion
The selection of a sodium ionophore for research requires careful consideration of its documented performance and the specific experimental needs. Sodium Ionophore III (ETH 2120) is a well-validated tool for applications requiring high sodium selectivity, particularly in the context of ion-selective electrodes. Monensin has a broader range of documented biological effects and is extensively used in both research and veterinary applications to modulate cellular sodium and proton gradients.
While this compound is commercially available, the absence of peer-reviewed validation studies makes it difficult to assess its performance and suitability for research applications. Researchers are encouraged to rely on ionophores with a solid foundation of published data, such as Sodium Ionophore III and Monensin, to ensure the reliability and reproducibility of their experimental findings. As new research emerges, this guide will be updated to reflect the scientific community's understanding of these and other ionophores.
References
- 1. agscientific.com [agscientific.com]
- 2. Sodium Transporters in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative effects of nisin and monensin supplementation on growth performance, rumen fermentation, nutrient digestion, and plasma metabolites of fattening Hu sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of monensin sodium sources for finishing beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Different combinations of monensin and narasin on growth performance, carcass traits, and ruminal fermentation characteristics of finishing beef cattle [frontiersin.org]
- 8. Is the Use of Monensin Another Trojan Horse for the Spread of Antimicrobial Resistance? [mdpi.com]
- 9. glpbio.com [glpbio.com]
- 10. chembk.com [chembk.com]
Safety Operating Guide
Proper Disposal of Sodium Ionophore VIII: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of specialized chemical reagents such as Sodium Ionophore VIII. This guide provides essential, step-by-step procedures for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. The following protocols are based on general best practices for hazardous chemical waste management. Always consult your institution's specific safety data sheets (SDS) and waste disposal guidelines as the primary source of information.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Safety Recommendations
| Category | Recommendation | Source |
| Eye Protection | Chemical safety goggles or a face shield. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [1] |
| Body Protection | Laboratory coat. | [1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust/aerosol formation. | [1][2] |
| General Hygiene | Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. | [1][2] |
II. Step-by-Step Disposal Procedure
The primary and safest method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or treat the chemical in the lab without a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound, solid" or "this compound, solution in [solvent name]".
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[3][4] Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[1]
Step 2: Preparing the Waste Container
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound and any solvents used. The original container is often a suitable choice.[4] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4]
-
Labeling: The waste container must be clearly and accurately labeled.[3][5] The label should include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][5]
-
The approximate concentration and quantity of the waste.
-
The date the container was first used for waste accumulation.
-
The name of the principal investigator or laboratory contact.
-
Associated hazards (e.g., "Toxic," "Irritant").
Step 3: Waste Accumulation and Storage
-
Solid Waste: Collect any contaminated solid materials, such as pipette tips, gloves, and weighing paper, in a designated, lined container.[5]
-
Liquid Waste: If this compound is in a solvent, collect the solution in a designated liquid waste container. Do not pour down the drain.[5][7]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of material in case of a leak.[5]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for pickup.
-
Follow Institutional Procedures: Adhere to all institutional procedures for waste pickup requests and documentation.[5]
III. Experimental Protocols Cited
This document provides procedural guidance for waste disposal and does not cite specific experimental protocols for research applications of this compound. The disposal steps are derived from standard hazardous waste management guidelines.[3][4][5][6]
IV. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nems.nih.gov [nems.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Ionophore VIII
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium Ionophore VIII, including operational and disposal plans, to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | While specific breakthrough time data for this compound is not readily available, it is recommended to use nitrile or latex gloves for incidental splash protection. For prolonged contact, consider thicker, more resistant gloves and always inspect them for any signs of degradation before use. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] |
| Eye Protection | Safety glasses or goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Respiratory Protection | Dust mask | For handling the powdered form and where nuisance levels of dust are a concern, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[1] In a well-ventilated area, additional respiratory protection may not be required.[1] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the inhalation of any dust or aerosols.[2]
-
Avoid the formation of dust when handling the solid compound.[3]
-
Take measures to prevent electrostatic discharge.
-
Avoid contact with skin and eyes.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
The recommended storage temperature is 2-8°C.[2]
Accidental Release Measures
In the event of a spill, follow these steps to mitigate exposure and clean the area effectively:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Containment and Cleanup:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] The material can potentially be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Materials: Dispose of contaminated gloves and other materials as unused product in accordance with applicable laws and good laboratory practices.[1][3] Do not reuse empty containers.[3]
Experimental Workflow: Generic Protocol for Ionophore Application
While specific experimental protocols will vary, the following provides a general workflow for utilizing a sodium ionophore in a laboratory setting, such as in the preparation of ion-selective electrodes or in cellular assays.
Mechanism of Action: Carrier Ionophore
This compound functions as a carrier ionophore, facilitating the transport of sodium ions across lipid membranes. The following diagram illustrates this mechanism.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
